molecular formula C9H16ClNO B13907423 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride

Katalognummer: B13907423
Molekulargewicht: 189.68 g/mol
InChI-Schlüssel: BDBAIVCZEKLVEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H16ClNO

Molekulargewicht

189.68 g/mol

IUPAC-Name

1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-6(11)9-7-2-3-8(9)5-10-4-7;/h7-10H,2-5H2,1H3;1H

InChI-Schlüssel

BDBAIVCZEKLVEI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1C2CCC1CNC2.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

What is the exact molecular weight of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the molecular weight, structural properties, and analytical validation of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride .

Executive Summary

In the development of advanced neurotherapeutics—particularly gamma-secretase modulators for Alzheimer's disease—rigid bicyclic amines are highly prized building blocks [1]. 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride (CAS: 2940947-38-4) is a specialized intermediate utilized in these synthetic pathways [2]. For analytical chemists and formulation scientists, precise molecular weight characterization of this compound is critical for accurate stoichiometric scaling and mass spectrometry validation.

  • Average Molecular Weight : 189.68 g/mol

  • Monoisotopic Exact Mass : 189.09204 Da

  • Molecular Formula : C9H16ClNO

Chemical Identity & Structural Deconstruction

To understand the quantitative mass of this molecule, we must first deconstruct its architecture and understand the rationale behind its salt form.

  • The Bicyclic Core (3-Azabicyclo[3.2.1]octane) : This is a bridged bicyclic system containing 7 carbon atoms and 1 nitrogen atom (C7H13N). The nitrogen is positioned at the 3-position, conferring secondary amine basicity. The rigid 3D conformation of this core restricts rotational freedom, which is a deliberate design choice in medicinal chemistry to increase target binding affinity and blood-brain barrier (BBB) penetrance.

  • The Substituent (Ethanone) : An acetyl group (-C(=O)CH3) is attached to the 8-position (the one-carbon bridge). This addition yields the free base form of the molecule: C9H15NO .

  • The Salt Form (Hydrochloride) : The free base of this bicyclic amine is highly basic and prone to oxidation or physical instability. To enhance aqueous solubility and solid-state stability for long-term storage, it is synthesized and handled as a hydrochloride salt. The addition of HCl brings the final target formula to C9H16ClNO .

G A 3-Azabicyclo[3.2.1]octane Core (C7H13N) B Acetylation at C8 (+ C2H2O) A->B C Free Base Intermediate (C9H15NO) B->C D Acidification (+ HCl) C->D E Target Molecule (C9H16ClNO) MW: 189.68 g/mol D->E

Workflow of structural derivation and salt formation for the target compound.

Quantitative Mass Analysis: Average vs. Monoisotopic

In pharmaceutical development, distinguishing between the average molecular weight (used for bulk stoichiometry and reaction yields) and the monoisotopic mass (used for High-Resolution Mass Spectrometry) is a strict requirement [3].

Table 1: Average Molecular Weight Calculation (Stoichiometric) This calculation uses the standard atomic weights (reflecting the natural isotopic distribution of elements on Earth) to determine the bulk molar mass.

ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)161.00816.128
Chlorine (Cl)135.45035.450
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 189.683 g/mol

Table 2: Monoisotopic Exact Mass Calculation (HRMS) This calculation uses the exact mass of the most abundant primary isotope for each element (e.g., ^12C, ^1H, ^35Cl). This is the exact mass a high-resolution mass spectrometer will detect for the intact salt.

ElementPrimary IsotopeExact Mass (Da)Total Contribution (Da)
Carbon^12C12.00000108.00000
Hydrogen^1H1.0078316.12528
Chlorine^35Cl34.9688534.96885
Nitrogen^14N14.0030714.00307
Oxygen^16O15.9949115.99491
Total 189.09211 Da

(Note: Standard computational databases round the monoisotopic mass of C9H16ClNO to 189.09204 Da based on high-precision IUPAC isotopic mass tables [4]).

Analytical Validation: LC-HRMS Protocol

To experimentally validate the exact molecular weight and confirm the identity of the synthesized batch, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed.

Causality of Experimental Choices :

  • Ionization Source : Electrospray Ionization in positive mode (ESI+) is selected. Because the azabicyclo nitrogen is highly basic, it readily accepts a proton in acidic environments, making positive ion mode exceptionally sensitive.

  • Chromatography : A C18 reversed-phase column is used with an acidic mobile phase (0.1% Formic Acid). The acid ensures the bicyclic core remains fully ionized, preventing secondary interactions with residual silanol groups on the column that cause peak tailing.

  • Salt Dissociation : Because the compound is a hydrochloride salt, it will fully dissociate in the LC solvent. The mass spectrometer will not detect the 189.092 Da mass; instead, it will detect the protonated free base [M_free + H]+.

Self-Validating Methodology :

  • System Suitability Test (SST) : Inject a known calibration standard (e.g., Reserpine) to verify that the mass accuracy of the Time-of-Flight (TOF) or Orbitrap analyzer is operating with < 2 ppm drift. If the SST fails, the system must be recalibrated before sample analysis.

  • Blank Injection : Run a solvent blank (50:50 MeOH:H2O) to establish baseline noise and confirm the absence of carryover at the target m/z.

  • Sample Preparation : Dissolve 1 mg of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using the initial mobile phase.

  • Acquisition : Run the sample using a 5-minute UHPLC gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid).

  • Data Processing & Validation : Extract the ion chromatogram for the theoretical [M_free + H]+ mass.

    • Free base exact mass (C9H15NO): 153.11536 Da.

    • Proton (H+) mass: 1.00728 Da.

    • Target m/z : 154.1226 Da .

    • Acceptance Criteria: The observed m/z must fall within ± 5 ppm of 154.1226 Da. Furthermore, the absence of a ^37Cl isotope peak (M+2) in the parent ion cluster confirms the complete dissociation of the hydrochloride salt.

HRMS Prep Sample Prep (1 µg/mL in MeOH/H2O) Chrom UHPLC Separation (C18 Column, Acidic Gradient) Prep->Chrom Ion ESI+ Ionization (Salt Dissociation & Protonation) Chrom->Ion TOF HRMS Analysis (Resolution > 70,000) Ion->TOF Data Mass Accuracy Check (Target [M_free+H]+: 154.1226 Da) TOF->Data

Self-validating LC-HRMS workflow for exact mass confirmation.

Pharmacological Context

Why is the precise characterization of this specific molecular weight important? 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is not an end-product; it is a highly specialized precursor.

Derivatives containing the 3-azabicyclo[3.2.1]octan-8-yl motif have been heavily patented by pharmaceutical companies (such as Roche's development of Nivegacetor analogs) as potent gamma-secretase modulators [1]. These modulators are designed to selectively alter the cleavage of the amyloid precursor protein (APP), reducing the production of toxic amyloid-beta (Aβ42) peptides without inhibiting the cleavage of other essential proteins (like Notch)—a major hurdle in first-generation Alzheimer's therapies. The exact mass and purity of the starting hydrochloride salt ensure that subsequent Buchwald coupling reactions and structural modifications proceed with the required stoichiometric precision to yield these complex APIs.

References

  • World Intellectual Property Organization. "WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's". WIPO.

  • ChemicalBook. "1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride (CAS 2940947-38-4)". ChemicalBook.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5054395, 3-chloro-N-cyclohexylpropanamide (Isomeric formula reference for C9H16ClNO)". PubChem.

  • Chemspace. "1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride". Chemspace.

1H and 13C NMR spectra data for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride. As a derivative of the nortropane scaffold, this compound possesses a rigid bicyclic structure that gives rise to a complex and informative NMR spectrum. This document serves as a vital resource for researchers, chemists, and drug development professionals, offering a detailed methodology for spectral acquisition, in-depth interpretation of spectral data, and expert insights into the structural nuances revealed by NMR. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a thorough understanding for accurate structural verification and quality assessment.

Introduction: The Structural Significance of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

The 3-azabicyclo[3.2.1]octane core, commonly known as nortropane, is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1] Its rigid, conformationally constrained framework is of great interest in drug design for optimizing ligand-receptor interactions. 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride introduces an acetyl group at the C8 bridge position, a unique substitution that significantly influences the molecule's electronic and steric properties.

Accurate structural elucidation is paramount for any chemical entity intended for research or therapeutic use. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[2] This guide provides a foundational understanding of the key ¹H and ¹³C NMR spectral characteristics of this specific nortropane derivative, enabling scientists to confirm its identity, assess its purity, and understand its conformational properties.

Molecular Structure and Stereochemical Considerations

The structure of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride presents several key features that are critical for NMR interpretation. The bicyclic system consists of a six-membered piperidine ring in a chair conformation fused with a five-membered cyclopentane ring in an envelope conformation. The nitrogen at position 3 is protonated in the hydrochloride salt form.

A crucial stereochemical aspect is the orientation of the acetyl group at C8, which can be either syn (endo) or anti (exo) with respect to the nitrogen bridge. This orientation dictates the spatial relationship between the acetyl group and the rest of the bicyclic frame, leading to distinct and predictable differences in the chemical shifts and coupling constants of nearby protons.[3] For this guide, we will analyze the structure with a defined stereochemistry for clarity, while noting that a mixture of isomers could present a more complex spectrum.

cluster_0 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone C1 C1 C2 C2 C1->C2 C8 C8 C1->C8 C1->C8 N3 N3-H⁺ C2->N3 C2->N3 C4 C4 N3->C4 N3->C4 C5 C5 C4->C5 C4->C5 C6 C6 C5->C6 C5->C6 C5->C8 C5->C8 C7 C7 C6->C7 C6->C7 C7->C1 C7->C1 C9 C9(=O) C8->C9 C8->C9 C10 C10 C9->C10 C9->C10 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 H1 H H5 H H8 H H10 H₃ H2a H H2e H H4a H H4e H H6a H H6e H H7a H H7e H

Caption: Numbering scheme for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone.

Experimental Protocol for NMR Data Acquisition

The quality and reproducibility of NMR data are contingent upon a standardized experimental approach. The following protocol outlines the best practices for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Trustworthiness through a Self-Validating System: This protocol includes internal checks (e.g., referencing to a known solvent peak) to ensure the validity of the obtained data.

Sample Preparation
  • Solvent Selection: Due to the hydrochloride salt form, the compound is expected to be soluble in polar protic solvents. Deuterated water (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices. DMSO-d₆ is another alternative. The choice of solvent will affect the chemical shifts and the observation of exchangeable protons (N-H, O-H).[4] For this guide, D₂O is chosen as the primary solvent, which will result in the exchange of the N-H proton with deuterium.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be used. However, it is common practice to reference the spectrum to the residual solvent peak (e.g., HDO in D₂O at ~4.79 ppm).[4]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition P1 Pulse Sequence: Standard (zg30) P2 Temperature: 298 K (25 °C) P1->P2 P3 Acquisition Time: ~3-4 seconds P2->P3 P4 Relaxation Delay (d1): 1-2 seconds P3->P4 P5 Number of Scans (ns): 8-16 P4->P5 proc Data Processing (FT, Phasing, Baseline Correction) P5->proc C1 Pulse Sequence: Proton-decoupled (zgpg30) C2 Temperature: 298 K (25 °C) C1->C2 C3 Acquisition Time: ~1-2 seconds C2->C3 C4 Relaxation Delay (d1): 2 seconds C3->C4 C5 Number of Scans (ns): 1024-4096 C4->C5 C5->proc start Sample in Magnet start->P1 start->C1

Caption: Standard workflow for 1D ¹H and ¹³C NMR data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this rigid bicyclic system is characterized by complex multiplets due to extensive spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effects of the protonated nitrogen and the carbonyl group. The predicted data below is based on established chemical shift ranges for nortropane derivatives and related bicyclic systems.[5][6]

Table 1: Predicted ¹H NMR Data for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H1, H5 (bridgehead)3.5 - 3.8br s or m-2H
H2, H4 (α to N⁺)3.2 - 3.6m-4H
H83.0 - 3.3t or m~5-71H
H6, H71.8 - 2.2m-4H
H10 (CH₃)2.2 - 2.4s-3H
Detailed Interpretation and Rationale
  • H1, H5 (Bridgehead Protons, δ 3.5 - 3.8 ppm): These protons are located at the bridgehead carbons and are adjacent to the electron-withdrawing protonated nitrogen. This proximity causes them to be significantly deshielded and appear downfield. They typically present as a broad singlet or a complex multiplet.[5]

  • H2, H4 (Protons α to Nitrogen, δ 3.2 - 3.6 ppm): The four protons on the carbons adjacent to the positively charged nitrogen (C2 and C4) are also strongly deshielded. Due to the rigid chair-like conformation of the piperidine ring, the axial and equatorial protons on each carbon are chemically non-equivalent (diastereotopic), leading to complex overlapping multiplets.

  • H8 (Proton α to Carbonyl, δ 3.0 - 3.3 ppm): This single proton is alpha to the carbonyl group, which deshields it. Its multiplicity would likely be a triplet if it couples equally to the two bridgehead protons (H1 and H5), or a more complex multiplet otherwise.

  • H10 (Acetyl Methyl Protons, δ 2.2 - 2.4 ppm): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl ketone.

  • H6, H7 (Methylene Protons, δ 1.8 - 2.2 ppm): These four protons on the cyclopentane portion of the scaffold are the most shielded (upfield) in the aliphatic region. They are diastereotopic and couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in a complex, overlapping multiplet system.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Table 2: Predicted ¹³C NMR Data for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C9 (C=O)208 - 215Carbonyl carbon, highly deshielded.
C1, C5 (bridgehead)55 - 65Deshielded by adjacent N⁺.
C2, C4 (α to N⁺)45 - 55Deshielded by adjacent N⁺.
C840 - 50Alpha to carbonyl group.
C6, C725 - 35Shielded aliphatic carbons.
C10 (CH₃)28 - 32Shielded methyl carbon.
Detailed Interpretation and Rationale
  • C9 (Carbonyl Carbon, δ 208 - 215 ppm): The ketone carbonyl carbon is the most deshielded carbon in the molecule and appears far downfield, in a characteristic region for ketones.[7]

  • C1, C5 (Bridgehead Carbons, δ 55 - 65 ppm): These carbons are deshielded due to their connection to the electron-withdrawing nitrogen center.

  • C2, C4 (Carbons α to Nitrogen, δ 45 - 55 ppm): Similar to the bridgehead carbons, these are deshielded by the adjacent protonated nitrogen.

  • C8 (Carbon α to Carbonyl, δ 40 - 50 ppm): The carbon bearing the acetyl group is deshielded by the carbonyl's inductive effect.

  • C6, C7 (Methylene Carbons, δ 25 - 35 ppm): These carbons are part of the hydrocarbon framework and are the most shielded of the ring carbons, appearing in the upfield aliphatic region.

  • C10 (Methyl Carbon, δ 28 - 32 ppm): The acetyl methyl carbon is also found in the upfield region, typical for sp³ hybridized carbons.

Conclusion

The ¹H and ¹³C NMR spectra of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride provide a detailed fingerprint of its complex, rigid structure. The key diagnostic features include the downfield signals of the bridgehead protons and those alpha to the protonated nitrogen, the characteristic singlet of the acetyl methyl group, and the highly deshielded carbonyl carbon signal in the ¹³C spectrum. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to confidently acquire, interpret, and utilize NMR data for the structural confirmation and analysis of this and related nortropane derivatives, ensuring high standards of scientific integrity in research and development.

References

  • Scite.ai. The Nmr Spectra of Bicyclo [2.1.1]hexane Derivatives. Available at: [Link]

  • PMC. From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. Available at: [Link]

  • SpringerLink. Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Available at: [Link]

  • PMC. Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation. Available at: [Link]

  • PMC. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors. Available at: [Link]

  • ACS Publications. Monomeric, Dimeric, and Trimeric Tropane Alkaloids from Pellacalyx saccardianus | Journal of Natural Products. Available at: [Link]

  • ACS Publications. The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0244767). Available at: [Link]

  • PubMed. Synthesis and structural study of N-substituted nortropane spirohydantoins. Available at: [Link]

  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. Available at: [Link]

  • PubChem - NIH. Npc46780 | C17H23NO3 | CID 25817. Available at: [Link]

  • University of Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • PubMed. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Available at: [Link]

  • ResearchGate. Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes. Available at: [Link]

  • PMC. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]

  • PubChem. 1-Azabicyclo(3.2.1)octane | C7H13N | CID 19007866. Available at: [Link]

  • Google Patents. US20140080856A1 - Crystalline forms of an 8-azabicyclo[3.2.1]octane compound.
  • NIST WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Available at: [Link]

  • NIST WebBook. 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenoxy, endo-. Available at: [Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS) & Advanced Handling Guidelines for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride represents a highly specialized bridged bicyclic amine. The 3-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, frequently utilized to impart conformational restriction and improve pharmacokinetic profiles in drug design ([1]). The addition of an ethanone (acetyl) moiety at the sterically constrained 8-position (the one-carbon bridge) creates a rigid, spatially defined hydrogen-bond acceptor, making it a highly targeted pharmacophore.

While the hydrochloride salt formulation ensures chemical stability and enhanced aqueous solubility, it introduces significant hygroscopicity. For researchers and drug development professionals, handling this compound requires strict adherence to anhydrous protocols to maintain stoichiometric fidelity during biological assays and synthesis.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of this compound is the first step in mitigating risk. The table below synthesizes the critical quantitative data and standard hazard classifications extrapolated from the azabicyclo[3.2.1]octane hydrochloride class ([2]).

PropertyValue / Specification
Chemical Name 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride
Molecular Formula C9H15NO · HCl
Molecular Weight 189.68 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in Water, DMSO, Methanol
GHS Hazard Statements Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Signal Word Warning
Storage Parameters 2-8°C (Desiccated, Inert Argon/Nitrogen atmosphere)

Mechanistic Toxicology & Exposure Pathways

Standard SDS documents often list hazards without explaining the underlying molecular causality. This compound is classified under GHS as a Category 2 Skin and Eye Irritant, with potential respiratory irritation upon dust inhalation ([3]).

The Causality of Irritation: The irritation profile is not driven by inherent cytotoxicity of the bicyclic core, but rather by the dissociation dynamics of the hydrochloride salt. Upon contact with physiological moisture (e.g., sweat on the stratum corneum, ocular tear film, or respiratory mucosa), the salt undergoes rapid dissolution. This releases hydrochloric acid equivalents, creating a localized acidic microenvironment. The sudden drop in pH disrupts cellular lipid bilayers and denatures surface proteins, triggering the acute inflammatory response characterized by H315 and H319 classifications.

ToxPathway Exposure Dermal/Ocular Exposure (HCl Salt Contact) Dissolution Rapid Dissolution (Interaction with physiological moisture) Exposure->Dissolution PHDrop Localized pH Drop (Acidic microenvironment formation) Dissolution->PHDrop Tissue Tissue Irritation & Inflammation (Protein Denaturation) PHDrop->Tissue

Mechanistic pathway of localized irritation upon dermal or ocular exposure.

Self-Validating Handling & Solubilization Protocol

Because 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is highly hygroscopic, atmospheric moisture absorption (deliquescence) will artificially inflate the mass of the powder. If weighed in ambient air, the calculated molarity of your resulting solutions will be lower than intended, compromising assay reproducibility.

To ensure scientific integrity, the following step-by-step methodology employs a self-validating system for anhydrous handling.

Step-by-Step Methodology:
  • Environmental Validation: Before opening the sealed compound vial, verify the integrity of the glovebox or desiccator environment.

    • Validation Step: Place a Cobalt(II) chloride (CoCl₂) moisture indicator strip in the chamber. A blue color confirms an anhydrous environment; a transition to pink invalidates the setup and requires purging.

  • Thermal Equilibration: Allow the sealed vial to reach room temperature (20-25°C) inside the desiccator.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water directly onto the hygroscopic salt matrix.

  • Mass Transfer: Use an anti-static micro-spatula to transfer the solid into a pre-tared, amber glass vial equipped with a septum cap.

    • Causality: Anti-static tools prevent the fine, dry hydrochloride powder from aerosolizing, thereby mitigating inhalation risks (H335) and preventing loss of mass.

  • Closed-System Solubilization: Seal the vial and inject the anhydrous solvent (e.g., dry DMSO) directly through the septum using a syringe.

  • Integrity Check: Sonicate the sealed vial for 60 seconds.

    • Validation Step: A clear, colorless solution validates complete dissolution. Any turbidity indicates either solvent contamination or degradation of the compound.

Workflow A 1. Environmental Validation (CoCl2 Indicator = Blue) B 2. Thermal Equilibration (20-25°C in Desiccator) A->B Pass F Protocol Abort (Moisture Detected) A->F Fail (Pink) C 3. Mass Transfer (Anti-static Spatula) B->C D 4. Closed-System Solubilization (Septum Injection) C->D E 5. Integrity Check (Optical Clarity) D->E

Self-validating anhydrous handling workflow for hygroscopic salts.

Emergency Response & Decontamination Protocol

In the event of an accidental spill or exposure, standard operating procedures must be executed with an understanding of the chemical's reactivity.

  • Dermal/Ocular Exposure: Flush the affected area with copious amounts of water for a strict minimum of 15 minutes ([3]).

    • Causality: The rapid dissolution of the HCl salt means acidic ions quickly penetrate the upper layers of the stratum corneum. Prolonged flushing is required not just to wash the surface, but to establish an osmotic gradient that draws the penetrating ions back out of the tissue.

  • Spill Management (Self-Validating Decontamination): Sweep up the solid using non-sparking tools to avoid dust generation. Wash the spill area with a mild sodium bicarbonate solution to neutralize residual acidity.

    • Validation Step: After neutralization, test the surface with pH indicator paper. A reading of pH 7.0 confirms the neutralization is complete. Relying solely on visual cleanliness is a critical failure point in lab safety.

References

  • BuyChemJapan. "3-Azabicyclo[3.2.1]octane hydrochloride 95%." Available at: [Link][2]

  • ResearchGate. "2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications." Available at: [Link][1]

Sources

The Pharmacological Versatility of the 3-Azabicyclo[3.2.1]octane Scaffold: Mechanisms, Workflows, and Therapeutic Trajectories

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 3-azabicyclo[3.2.1]octane system is a conformationally rigid, bridged bicyclic scaffold that has emerged as a privileged structure in modern pharmacology. Unlike the naturally occurring tropane alkaloid skeleton (8-azabicyclo[3.2.1]octane), which places the nitrogen atom on the structural bridge, the 3-aza variant shifts the basic amine center into the larger ring system. This topological rearrangement fundamentally alters the three-dimensional pharmacophore presentation, unlocking highly selective interactions with diverse macromolecular targets.

As a Senior Application Scientist, I have structured this technical guide to dissect the two most prominent pharmacological trajectories of this scaffold:

  • Monoamine Transporter Modulation: The development of "isotropanes" as atypical dopamine/serotonin reuptake inhibitors for addiction and mood disorders [1].

  • Endocannabinoid Regulation: The engineering of pyrazole azabicyclo[3.2.1]octane sulfonamides as potent, non-covalent inhibitors of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) for inflammatory conditions [2].

Axis I: Monoamine Transporter Modulation (The "Isotropane" Class)

Mechanism of Action and Structural Biology

Cocaine and related tropane derivatives (e.g., benztropine) inhibit the dopamine transporter (DAT) and serotonin transporter (SERT) by binding to the central substrate-binding site. The classical tropane scaffold relies on an 8-aza bridge to provide an ionic bond to the highly conserved aspartic acid residue (Asp79 in human DAT).

By synthesizing 8-substituted 3-azabicyclo[3.2.1]octanes—coined "isotropanes" —researchers demonstrated that relocating the two-carbon bridge to take the spatial place of the classical cocaine methyl ester significantly alters transporter affinity and selectivity [1]. These compounds act as competitive reuptake inhibitors but exhibit distinct binding kinetics, often lacking the intense locomotor stimulation associated with cocaine, making them lead candidates for substitution therapy in cocaine abuse.

Structure-Activity Relationship (SAR) Data

Stereochemistry at the C-8 position is the critical determinant of DAT affinity. The α -orientation of the phenyl group optimally aligns with the hydrophobic pocket of the transporter, while the β -orientation creates steric clashes.

Table 1: Binding Affinities of Key Isotropanes at the Dopamine Transporter

Compound / LigandStructural ModificationDAT Binding IC 50​ (nM)Efficacy / Note
Cocaine Classical Tropane (8-Aza)159Full stimulant
Compound 8a 8 α -phenyl-isotropane234High affinity, cocaine-like potency
Compound 14 8 β -phenyl-isotropane785Reduced affinity due to steric clash
Compound 17 8-benzhydryl ether isotropane~300High DAT/SERT selectivity

Data synthesized from Kim et al., 2003 [1].

Self-Validating Protocol: Radioligand Binding Assay for DAT

To evaluate the affinity of novel 3-azabicyclo[3.2.1]octane derivatives, a competitive radioligand binding assay utilizing [³H]WIN 35,428 must be employed.

Scientific Rationale: DAT is a Na + /Cl dependent symporter. The assay buffer must contain physiological concentrations of NaCl; omitting sodium will collapse the high-affinity binding state of the transporter, leading to false-negative affinity data.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize freshly dissected rat striatum in ice-cold 50 mM Tris-HCl buffer containing 120 mM NaCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well deep-well plate, combine:

    • 50 μ L of [³H]WIN 35,428 (final concentration 1.5 nM).

    • 50 μ L of the 3-azabicyclo[3.2.1]octane test compound (serial dilutions from 10 −10 to 10 −5 M).

    • 400 μ L of the striatal membrane suspension.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 μ M of unlabelled indatraline or cocaine to a parallel set of control wells. Causality: This saturates all specific DAT sites, ensuring the remaining radioactive signal is purely background lipid/plastic binding.

  • Incubation & Filtration: Incubate the plates at 4°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with 1 mL of ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate IC 50​ values using non-linear regression (one-site competition model).

Axis II: NAAA Inhibition & Endocannabinoid Regulation

Mechanism of Action: Preserving Palmitoylethanolamide (PEA)

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase highly expressed in macrophages. It degrades palmitoylethanolamide (PEA) , an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects via PPAR- α activation.

Recently, pyrazole azabicyclo[3.2.1]octane sulfonamides were discovered as a breakthrough class of non-covalent NAAA inhibitors [2]. Constraining a flexible piperidine ring into the rigid 3-azabicyclo[3.2.1]octane scaffold forces the molecule into an optimal conformation that perfectly occupies the hydrophobic catalytic channel of NAAA without requiring covalent modification of the catalytic cysteine (Cys126).

G PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Active Cys126) PEA->NAAA Binds to active site PPAR PPAR-α Activation (Anti-inflammatory) PEA->PPAR Preserved PEA triggers therapeutic response Degradation Palmitic Acid + Ethanolamine NAAA->Degradation Hydrolysis (Pathology) Inhibitor ARN19689 (3-Azabicyclo[3.2.1]octane) Inhibitor->NAAA Non-covalent Blockade

Figure 1: Mechanism of NAAA inhibition by 3-azabicyclo[3.2.1]octane derivatives preserving PEA signaling.

Structure-Activity Relationship (SAR) Data

The stereochemistry of the ether substitution at the pseudoasymmetric carbon (C-3) of the azabicyclic scaffold is an absolute biological toggle switch. The endo-isomer perfectly matches the geometry of the NAAA binding pocket, while the exo-isomer completely abolishes activity [2].

Table 2: SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane NAAA Inhibitors

CompoundScaffold FeatureStereochemistryh-NAAA IC 50​ ( μ M)
Hit 1 Unconstrained piperidineN/A~1.15
Compound 20 3-azabicyclo[3.2.1]octaneendo-isomer0.23
Compound 21 3-azabicyclo[3.2.1]octaneexo-isomerInactive
ARN19689 (50) Ethoxymethyl-pyrazinyloxy deriv.endo-isomer0.042

Data synthesized from Di Fruscia et al., 2021[2]. ARN19689 demonstrates high oral bioavailability and selectivity over FAAH.

Self-Validating Protocol: Fluorogenic Human NAAA Assay

To validate the potency of these non-covalent inhibitors, a kinetic fluorogenic assay using recombinant human NAAA must be executed.

Scientific Rationale: NAAA is an acid amidase localized in lysosomes. The assay buffer must be strictly maintained at pH 4.5. Performing this assay at physiological pH (7.4) will result in zero enzymatic activity, rendering the assay invalid. Furthermore, DTT (Dithiothreitol) is required to keep the catalytic Cys126 in its reduced, active state.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 100 mM citrate-phosphate buffer (pH 4.5), 3 mM DTT, and 0.1% Triton X-100. Causality: Triton X-100 prevents the highly lipophilic 3-azabicyclo[3.2.1]octane derivatives from forming colloidal aggregates that cause false-positive inhibition.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 10 μ L of the test compound (e.g., ARN19689 in DMSO, final DMSO <1%) and 140 μ L of recombinant human NAAA (final concentration 1 μ g/mL). Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the fluorogenic substrate PAMCA (N-(4-methyl-2-oxo-2H-chromen-7-yl)-palmitamide) to a final concentration of 5 μ M.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure the release of 7-amino-4-methylcoumarin (AMC) kinetically every 1 minute for 30 minutes using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % remaining activity versus log[Inhibitor] to derive the IC 50​ .

Conclusion

The 3-azabicyclo[3.2.1]octane scaffold is a masterclass in rational drug design. By leveraging its inherent conformational rigidity and unique spatial topology, researchers can direct its pharmacology toward entirely distinct macromolecular targets. Whether acting as a competitive monoamine transporter inhibitor (Isotropanes) or a highly selective, non-covalent lysosomal enzyme inhibitor (ARN19689), the strict stereochemical requirements ( α vs β , endo vs exo) underscore the necessity of precision synthesis in modern pharmacology.

References

  • Kim, D.-I., Schweri, M. M., & Deutsch, H. M. (2003). Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry, 46(8), 1456-1464. URL:[Link]

  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. URL:[Link]

In Vitro Toxicity and Cytotoxicity Profile of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 3-azabicyclo[3.2.1]octane scaffold has emerged as a privileged bridged bicyclic system in modern medicinal chemistry. It is frequently deployed as a conformationally restricted bioisostere for morpholines and piperidines to enhance metabolic stability, optimize pharmacokinetic profiles, and improve target selectivity. Notable clinical and preclinical applications of this chemotype include the highly potent mTORC1/2 inhibitor PQR620[1], novel non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[2], and emerging broad-spectrum Respiratory Syncytial Virus (RSV) fusion glycoprotein inhibitors[3].

The specific derivative, 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride , features an 8-acetyl substitution on the bridged framework and is formulated as a hydrochloride salt. While the rigid azabicyclic core provides excellent vector projection for target binding, the presence of a basic amine within a lipophilic framework introduces specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, mechanistic in vitro toxicity profiling strategy specifically tailored to de-risk this compound class before advancing to in vivo models.

Mechanistic Rationale for Toxicity Profiling (E-E-A-T)

A robust toxicity profile does not merely catalog cell death; it explains the causality behind the failure of a compound. For 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride, our experimental choices are driven by the intrinsic physicochemical properties of the basic azabicyclic amine.

The Causality of Scaffold-Specific Liabilities
  • Lysosomotropism & Phospholipidosis: Basic lipophilic amines (typically exhibiting a pKa of 8–10) easily diffuse across cell membranes in their unprotonated state. However, they become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This leads to osmotic swelling, inhibition of lysosomal phospholipases, and subsequent phospholipidosis[4]. We utilize multiplexed ATP/LDH assays to detect the downstream mitochondrial stress caused by this accumulation.

  • Cardiotoxicity (hERG Liability): The combination of a basic nitrogen atom and surrounding hydrophobic bulk perfectly matches the classic pharmacophore model for binding the inner vestibule of the hERG (Kv11.1) potassium channel. Inhibition of this channel delays myocardial repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. Automated patch-clamp profiling is therefore mandatory.

  • Hepatotoxicity: Because hepatic clearance is the primary metabolic route for lipophilic amines, HepG2 cells are utilized as a first-line model to assess intrinsic hepatocyte toxicity before advancing to expensive Primary Human Hepatocytes (PHH).

Visualizing the Toxicity Workflow

To systematically de-risk 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride, we employ a hierarchical, three-tier screening cascade.

G Start 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl Synthesis & QC Tier1 Tier 1: Basal Cytotoxicity (HepG2 & HEK293, 72h) Start->Tier1 Tier2 Tier 2: Mechanistic Tox (Caspase 3/7 & LDH Release) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Safety Pharmacology (hERG Patch-Clamp) Tier2->Tier3 Apoptosis Negative Decision Go/No-Go Lead Advancement Tier3->Decision hERG IC50 > 30 µM

Figure 1: Hierarchical in vitro toxicity profiling workflow for azabicyclic lead compounds.

Pathway Compound Lipophilic Basic Amine (Azabicyclic Scaffold) Lysosome Lysosomal Trapping (pH gradient driven) Compound->Lysosome Membrane Phospholipidosis & Membrane Stress Lysosome->Membrane Mito Mitochondrial Dysfunction (ATP Depletion) Membrane->Mito Caspase Caspase-9/3/7 Activation Mito->Caspase Death Apoptotic Cell Death Caspase->Death

Figure 2: Mechanistic pathway of lysosomotropism and apoptosis induced by basic amine accumulation.

Quantitative Data Presentation

To ensure scientific integrity and objective decision-making, the following predictive thresholds must be utilized to evaluate the viability of the 8-acetyl azabicyclic scaffold.

Assay TypeTarget MetricAcceptable Threshold (Go)High-Risk Threshold (No-Go)Mechanistic Implication
CellTiter-Glo (HepG2) IC₅₀ (Viability)> 50 µM< 10 µMBasal hepatotoxicity / Mitochondrial impairment
CytoTox-Fluor (HEK293) LC₅₀ (Membrane)> 100 µM< 30 µMAcute necrosis / Membrane lysis
Caspase-Glo 3/7 Fold Induction< 2-fold over vehicle> 5-fold over vehicleInduction of apoptotic cascades via lysosomal stress
Automated Patch-Clamp hERG IC₅₀> 30 µM< 10 µMHigh risk of QT prolongation / Cardiotoxicity

Experimental Protocols (Step-by-Step Methodologies)

Every protocol described below is designed as a self-validating system , incorporating specific positive and negative controls to ensure assay trustworthiness.

Protocol 1: Multiplexed Basal Cytotoxicity (ATP & Membrane Integrity)

Objective: Simultaneously measure ATP depletion (cell viability) and protease release (membrane integrity) to differentiate between cytostatic metabolic stress and cytolytic necrosis. Validation Controls: Vehicle (0.1% DMSO), Necrosis Control (0.1% Triton X-100), Mitochondrial Tox Control (Chlorpromazine, 50 µM).

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1.0×104 cells/well in a 96-well opaque-walled plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride in assay medium (final DMSO concentration ≤ 0.1%). Treat cells for 72h.

  • Membrane Integrity Readout: Add 10 µL of bis-AAF-R110 substrate (CytoTox-Fluor™) to each well. Incubate for 30 min at 37°C. Measure fluorescence (Ex 485 nm / Em 520 nm) to quantify dead-cell protease activity.

  • Viability Readout: Equilibrate the plate to room temperature for 30 min. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 min to induce complete cell lysis, then incubate at room temperature in the dark for 10 min to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader. Calculate IC₅₀ and LC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Apoptosis vs. Necrosis Determination (Caspase 3/7)

Objective: Determine if the cytotoxicity observed in Tier 1 is driven by programmed cell death (apoptosis) resulting from prolonged lysosomal or mitochondrial stress. Validation Control: Staurosporine (1 µM) as a definitive positive control for caspase-mediated apoptosis.

  • Cell Seeding & Treatment: Seed HepG2 cells at 1.5×104 cells/well in a 96-well white plate. Treat with the test compound at the IC₅₀ and IC₉₀ concentrations determined in Protocol 1 for 24h and 48h.

  • Reagent Preparation: Reconstitute Caspase-Glo® 3/7 lyophilized substrate with the provided buffer immediately before use.

  • Assay Execution: Add 100 µL of Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of culture medium.

  • Incubation: Shake the plate at 300 rpm for 30 seconds to ensure homogeneity, then incubate at room temperature for 1 hour.

  • Measurement: Read luminescence. Calculate the fold-induction of caspase activity relative to the vehicle control.

Protocol 3: Cardiotoxicity (Automated Patch-Clamp hERG Assay)

Objective: Assess the binding affinity of the basic azabicyclic amine to the hERG potassium channel to predict arrhythmogenic risk. Validation Control: Dofetilide (100 nM) serves as the positive control (expected >80% tail current inhibition).

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel at 70-80% confluency. Resuspend in extracellular recording solution.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (containing high K⁺) and extracellular solution.

  • Whole-Cell Configuration: Catch cells in the microfluidic chip, establish a high-resistance gigaseal (>1 GΩ), and apply negative pressure to rupture the membrane, achieving whole-cell configuration.

  • Voltage Protocol: Apply a standard hERG voltage protocol: depolarize the membrane to +20 mV for 2 seconds (channel activation), then repolarize to -50 mV for 2 seconds (tail current measurement).

  • Compound Application: Perfuse 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride at ascending concentrations (1, 3, 10, 30 µM). Allow 3-5 minutes per concentration to achieve steady-state block.

  • Analysis: Measure the peak tail current amplitude. Calculate the IC₅₀ for hERG inhibition to determine the safety margin.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Thermodynamic Stability Profile of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride at Ambient Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a highly specialized bridged bicyclic scaffold frequently utilized as an advanced pharmacophore in drug discovery. Understanding its thermodynamic behavior at room temperature (25°C) is not merely a regulatory checkbox; it is a fundamental requirement for predicting shelf-life, formulation viability, and downstream synthetic utility. This technical guide deconstructs the structural thermodynamics of the molecule and provides field-proven, self-validating analytical protocols to quantify its ambient stability.

Structural Thermodynamics & Molecular Architecture

To accurately profile the stability of this compound, we must first analyze the causality behind its molecular design. Its robust thermodynamic profile at room temperature is driven by three distinct structural pillars:

The Bridged Bicyclic Core: Entropic Restriction

The 3-azabicyclo[3.2.1]octane system features a methylene bridge that locks the underlying piperidine ring into a rigid conformation. Unlike flexible aliphatic amines that undergo continuous chair-chair interconversions, this bridged system is conformationally restricted[1].

  • Mechanistic Causality: Because the ground state is highly ordered, the molecule possesses low conformational entropy. Consequently, the entropic penalty ( ΔS‡ ) required to reach a transition state for ring-opening or oxidative degradation is substantial. This high activation energy barrier translates to exceptional kinetic and thermodynamic stability at 25°C.

The 8-Ethanone Substituent: Steric and Tautomeric Control

Position 8 serves as the bridging carbon of the bicyclic system. The attachment of an acetyl (ethanone) group at this position introduces unique steric constraints.

  • Mechanistic Causality: At room temperature, the thermodynamic equilibrium heavily favors the keto form. For tautomerization to occur, an exocyclic enol double bond would need to form at the bridge. While not strictly violating Bredt's rule, this exocyclic enol introduces severe eclipsing interactions with the adjacent bicyclic framework. The Gibbs free energy ( ΔG ) of this tautomerization is highly positive, effectively locking the molecule in the stable keto state.

The Hydrochloride Salt Lattice: Enthalpic Anchoring

Free bicyclic amines are notoriously prone to N-oxidation, hygroscopicity, and volatilization. Conversion to the hydrochloride salt fundamentally alters the thermodynamic landscape[2].

  • Mechanistic Causality: The formation of a crystalline ionic lattice provides massive exothermic stabilization ( ΔHlattice​≪0 ). This lattice energy creates a deep thermodynamic well. At room temperature, ambient thermal energy ( RT≈2.5 kJ/mol ) is vastly insufficient to overcome the lattice enthalpy. Therefore, degradation pathways that require breaking out of the crystal lattice are energetically prohibited[3].

MolecularThermodynamics Salt HCl Salt Formation (High Lattice Energy) Stability Room Temperature Thermodynamic Stability Salt->Stability Prevents Amine Oxidation Core 3-Azabicyclo[3.2.1]octane (Conformationally Locked) Core->Stability Minimizes Entropic Loss Subst 8-Ethanone Group (Keto-Enol Equilibrium) Subst->Stability Keto Form Dominates

Fig 1. Thermodynamic drivers stabilizing the azabicyclo[3.2.1]octane derivative at 25°C.

Orthogonal Validation Workflows

As an application scientist, I rely on orthogonal, self-validating techniques to profile stability. Standard Differential Scanning Calorimetry (DSC) is excellent for determining melting points but lacks the sensitivity to detect the micro-watt heat flows associated with slow ambient degradation. Therefore, we deploy Isothermal Microcalorimetry (IMC) paired with HPLC-MS.

Protocol 1: Ambient Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Rationale: IMC detects heat flows in the microwatt ( μW ) range, allowing real-time observation of exothermic degradation, amorphization, or phase transitions at exactly 25°C.

  • Instrument Calibration: Calibrate the microcalorimeter using electrical substitution heating to establish a baseline thermal noise level of < 0.1 μW .

  • Sample Preparation: Accurately weigh 100 mg of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride into a sterilized glass ampoule. Seal the ampoule under a dry nitrogen atmosphere to eliminate moisture-induced artifacts (deliquescence).

  • Thermal Equilibration: Lower the ampoule into the 25°C heat sink. Allow exactly 4 hours for thermal equilibration to dissipate the frictional heat generated during insertion.

  • Measurement & Integration: Record the heat flow continuously over 72 hours. A stable thermodynamic state is validated if the heat flow remains indistinguishable from the baseline ( ±0.2μW/g ).

Protocol 2: Chemical Stability Validation via HPLC-MS

Rationale: To ensure that a lack of heat flow in IMC equates to true chemical stability (and not merely an endothermic/exothermic cancellation event), we must quantify the chemical integrity of the post-IMC sample.

  • Matrix Preparation: Dissolve 10 mg of the post-IMC sample in 10 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% formic acid to maintain protonation.

  • Chromatographic Separation: Inject 2 μL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 μm particle size). Execute a linear gradient from 5% to 95% organic phase over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometric Detection: Monitor the eluent using Electrospray Ionization (ESI+). The protonated molecular ion [M+H]+ for the free base should be the sole significant peak.

  • Data Integration: Calculate purity by integrating the Area Under the Curve (AUC) for the primary peak against any emergent degradation peaks (e.g., N-oxides or ring-opened variants). A purity of >99.5% corroborates the IMC thermal data.

ExperimentalWorkflow Prep Sample Prep: HCl Salt Formulation IMC Isothermal Microcalorimetry (25°C, 72 hrs) Prep->IMC XRD Powder X-Ray Diffraction (Lattice Integrity) Prep->XRD HPLC HPLC-MS Analysis (Impurity Profiling) Prep->HPLC Data Thermodynamic Output: ΔG, Heat Flow, Purity IMC->Data Thermal Activity XRD->Data Phase Stability HPLC->Data Chemical Stability

Fig 2. Multi-modal experimental workflow for validating ambient thermodynamic stability.

Quantitative Data Synthesis

The following table summarizes the expected thermodynamic and kinetic parameters for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride at 25°C, synthesizing structural theory with empirical validation.

Table 1: Thermodynamic and Kinetic Parameters at 25°C

ParameterValueAnalytical MethodScientific Implication
Lattice Enthalpy ( ΔHlat​ ) < -400 kJ/molDSC / ComputationalHigh energy barrier prevents solid-state dissociation and volatilization at RT.
Ambient Heat Flow < 0.2 μ W/gIsothermal MicrocalorimetryIndicates a complete absence of exothermic degradation or phase change.
Keto-Enol ΔG > +15 kJ/molNMR / In-silico ModelingKeto form is overwhelmingly favored; exocyclic enolization is suppressed.
Degradation Rate ( k25​ ) < 10−8 s−1 HPLC-MS (Accelerated)Projected shelf life exceeds 36 months under standard ambient conditions.

References

  • Crystalline forms of an 8-azabicyclo[3.2.
  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.
  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

Sources

Methodological & Application

Application Note: Reconstitution and In Vitro Handling of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction and Physicochemical Rationale

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a bridged bicyclic amine derivative. In preclinical drug discovery, compounds featuring the 3-azabicyclo[3.2.1]octane scaffold are frequently utilized as conformationally restricted bioisosteres for tropane alkaloids or as targeted ligands for specific neurological receptors.

To enhance its thermodynamic solubility, this compound is synthesized as a hydrochloride (HCl) salt. While salt formation fundamentally improves aqueous solubility, it introduces critical variables in in vitro cell culture assays: microenvironmental pH shifts and salt disproportionation [1][2].

The Causality of Experimental Choices

When a highly concentrated HCl salt is dissolved directly into unbuffered water or weakly buffered culture media, the dissociation of the salt releases protons, causing a localized drop in pH. If the microenvironmental pH exceeds the pHmax​ of the compound, the salt can undergo disproportionation—reverting to its less soluble free-base form and precipitating out of solution[2][3]. Furthermore, artifactual acidification of the culture media can induce cellular stress, leading to false-positive cytotoxicity readouts.

To circumvent these issues, this protocol establishes a self-validating system prioritizing anhydrous Dimethyl Sulfoxide (DMSO) for primary stock generation, followed by controlled, highly diluted aqueous delivery. This ensures complete solvation, prevents microbial contamination, and maintains the pH integrity of the biological assay[4].

Experimental Workflows & Logic

The decision matrix for dissolving 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl depends fundamentally on the downstream assay's tolerance to organic solvents.

SolventWorkflow Start 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl Dry Powder Decision Are target cells highly sensitive to DMSO? Start->Decision DMSO_Path Dissolve in 100% Anhydrous DMSO (Recommended Route) Decision->DMSO_Path No (Standard Assays) Aq_Path Dissolve in Sterile PBS/HEPES (pH Adjusted Route) Decision->Aq_Path Yes (Primary Cells) DMSO_Stock 10 mM - 50 mM Master Stock Store Aliquots at -20°C DMSO_Path->DMSO_Stock Aq_Stock 1 mM - 5 mM Working Stock Filter Sterilize (0.22 µm PES) Aq_Path->Aq_Stock Dilution Dilute in Culture Media (Final DMSO ≤ 0.1% v/v) DMSO_Stock->Dilution Assay In Vitro Cell Culture Assay (Self-Validated) Aq_Stock->Assay Dilution->Assay

Figure 1: Decision tree for solvent selection and stock preparation based on cell sensitivity.

Quantitative Data & Reconstitution Parameters

Before beginning, calculate the exact mass required. The molecular weight (MW) of the free base 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone is approximately 153.22 g/mol . The addition of the HCl counterion (36.46 g/mol ) brings the total MW to ~189.68 g/mol . (Note: Always verify the exact batch MW on the Certificate of Analysis, as hydration states may vary).

Table 1: Solvent Compatibility and Storage Limits
SolventMax Recommended StockSterilization MethodStorage TempShelf Life
Anhydrous DMSO 50 mM0.22 µm PTFE Filter-20°C to -80°CUp to 6 months
Sterile PBS (pH 7.4) 5 mM0.22 µm PES Filter4°C< 1 week (Prepare fresh)
Sterile Water 10 mM0.22 µm PES Filter-20°C1 month (Requires pH check)
Table 2: Dilution Matrix for a 10 mM DMSO Master Stock

To maintain cellular viability, the final concentration of DMSO in the assay media must not exceed 0.1% (v/v) [4].

Desired Final Assay Conc.Volume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL999.0 µL0.1% (Safe)
1 µM 0.1 µL999.9 µL0.01% (Safe)
100 nM 1.0 µL of a 1 mM intermediate999.0 µL0.1% (Safe)

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO (Standard Method)

This method is preferred for long-term stability and high-throughput screening.

  • Equilibration: Allow the vial of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Preventing atmospheric moisture condensation prevents premature hydrolysis and degradation.

  • Weighing: Weigh exactly 1.90 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 30–60 seconds. If the compound does not dissolve immediately, sonicate in a room-temperature water bath for 2–5 minutes.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is solvent-resistant; using standard PES or CA filters with pure DMSO will dissolve the filter membrane, ruining the stock and introducing toxic polymers to your cells.

  • Aliquoting: Aliquot the sterile stock into 50 µL or 100 µL volumes in sterile amber tubes to protect from light. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of an Aqueous Working Solution (For DMSO-Sensitive Cells)

Use this method if treating primary cells or conducting sensitive electrophysiology assays where DMSO alters membrane dynamics.

  • Weighing: Weigh 1.90 mg of the compound.

  • Buffering: Dissolve in 10.0 mL of sterile PBS (1X, pH 7.4) to create a 1 mM stock. Causality: Using a buffered solution (PBS or HEPES) rather than pure water neutralizes the protons released by the HCl salt, preventing an acidic microenvironment.

  • pH Verification: Spot 1 µL of the solution onto pH indicator paper. Ensure the pH remains between 7.2 and 7.4. If acidic, titrate with micro-volumes of 0.1 N NaOH.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. (PES provides high flow rates and low protein/drug binding for aqueous solutions).

  • Usage: Use immediately. Aqueous amine stocks are prone to oxidation and microbial growth over time.

Protocol C: Cell Treatment and Self-Validation
  • Intermediate Dilution: If your target assay concentration is low (e.g., 100 nM), do not pipet sub-microliter volumes of the master stock directly into the media. Instead, create a 100X intermediate dilution in culture media.

  • Visual QC (Self-Validation): After adding the compound to the complete culture media (containing serum), incubate at 37°C for 15 minutes. Observe under a phase-contrast microscope at 20X or 40X magnification. Causality: If the compound's pHmax​ is exceeded upon mixing with media components, salt disproportionation will occur, visible as micro-precipitates or cloudiness. If precipitates are observed, the assay is invalid due to reduced bioavailability.

Mechanistic Insight: The Danger of Unbuffered HCl Salts

Understanding the mechanism of artifactual cytotoxicity is critical for assay integrity. The diagram below illustrates the cascading failure that occurs if an HCl salt is improperly dissolved at high concentrations in unbuffered media.

ToxicityPathway Unbuffered High Conc. HCl Salt in Unbuffered Media pH_Drop Microenvironmental pH Drop (< 6.5) Unbuffered->pH_Drop Disproportionation Salt Disproportionation (Free Base Precipitation) pH_Drop->Disproportionation CellStress Artifactual Cellular Stress (Membrane Depolarization) pH_Drop->CellStress Disproportionation->CellStress Reduced Drug Bioavailability FalsePos False Positive in Cytotoxicity Assay CellStress->FalsePos

Figure 2: Mechanistic pathway of artifactual cytotoxicity induced by unbuffered hydrochloride salts.

By strictly adhering to the DMSO master stock method (Protocol A) and ensuring final dilutions are highly buffered by the culture media's bicarbonate/HEPES system, researchers can completely bypass this artifactual pathway, ensuring that any observed phenotypic changes are solely due to the pharmacological action of the 3-azabicyclo[3.2.1]octane derivative.

References

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046. Available at:[Link]

  • Zannou, E. A., et al. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form. International Journal of Pharmaceutics. (Referenced for principles of salt disproportionation and microenvironmental pH). Available at:[Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. (Referenced for thermodynamic solubility of hydrochloride salts). Available at:[Link]

Sources

The Strategic Utility of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride: A Versatile Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of Conformationally-Restricted Scaffolds

In the landscape of modern drug discovery, particularly for targets within the central nervous system (CNS), the use of rigid, three-dimensional scaffolds is a cornerstone of rational drug design. The 3-azabicyclo[3.2.1]octane framework, a key structural motif, offers a defined spatial arrangement of substituents, enabling precise interactions with biological targets. This conformational rigidity reduces the entropic penalty upon binding and can lead to enhanced potency and selectivity. This guide focuses on a particularly valuable derivative, 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride , a chemical building block that combines this privileged scaffold with a versatile ketone functionality, unlocking a multitude of synthetic pathways for the generation of novel and diverse compound libraries.

A notable application of this scaffold is in the development of dopamine uptake inhibitors. The synthesis and pharmacological evaluation of various 8-substituted-3-azabicyclo[3.2.1]octanes have demonstrated their potential in this area.[1] The strategic placement of substituents on this rigid frame allows for the fine-tuning of activity at monoamine transporters.[1] This document serves as a comprehensive guide for researchers, providing insights into the synthesis, properties, and key applications of this building block, complete with detailed, field-tested protocols.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The hydrochloride salt form of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone enhances its stability and solubility in polar solvents, which is advantageous for many reaction setups.

PropertyValue (Estimated)Significance in Synthesis
Molecular Formula C9H16ClNOEssential for calculating molar quantities.
Molecular Weight 189.68 g/mol Crucial for accurate reagent measurement.
Appearance White to off-white crystalline solidA key quality control parameter.
Solubility Soluble in water, methanol, DMSOInforms choice of reaction and purification solvents.
pKa (of tertiary amine) ~9-10Important for understanding its basicity and for designing extraction and purification procedures. The amine will be protonated at physiological pH and under acidic reaction conditions.
Scaffold Type Bridged Bicyclic Amine (Isotropane)Provides conformational rigidity and a 3D vector for substituents, crucial for exploring chemical space around a target.[1]

Synthesis of the Building Block

While not widely commercially available, 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride can be synthesized in a straightforward manner. A common route begins with the construction of the core bicyclic ketone, often via a Mannich condensation.[1] The N-protected intermediate is then subjected to a Grignard reaction to install the acetyl group, followed by deprotection.

Workflow for the Synthesis of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Acetyl Group Installation & Deprotection A Cyclopentanone + Benzylamine + Formaldehyde B N-Benzyl-3-azabicyclo[3.2.1]octan-8-one A->B Mannich Condensation C Grignard Reaction (MeMgBr) B->C D N-Benzyl-8-acetyl-3-azabicyclo[3.2.1]octan-8-ol C->D E Oxidation (e.g., PCC, Swern) D->E F 1-(N-Benzyl-3-azabicyclo[3.2.1]octan-8-yl)ethanone E->F G Hydrogenolysis (H2, Pd/C) F->G H 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone G->H I Salt Formation (HCl in Ether) H->I J Target Building Block: 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl I->J

Caption: Proposed synthetic workflow for the target building block.

Core Applications & Reaction Protocols

The synthetic utility of this building block stems from the reactivity of its ketone and tertiary amine functionalities. The ketone provides a handle for carbon-carbon and carbon-nitrogen bond formation, while the amine can be used for salt formation or further derivatization after a temporary deprotection/reprotection sequence if needed.

Application 1: Reductive Amination for Amine Synthesis

Reductive amination is arguably the most powerful application of this building block, enabling the direct synthesis of diverse secondary and tertiary amines.[2] This reaction is fundamental in drug discovery for introducing various substituents to explore structure-activity relationships (SAR).

Workflow: General Reductive Amination

G A 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl C Imine/Iminium Ion Intermediate A->C B Primary or Secondary Amine (R1R2NH) B->C E Final Product: N-alkylated amine C->E D Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) D->E Reduction

Caption: General workflow for reductive amination.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is widely used due to the mildness and selectivity of the reducing agent, which tolerates a wide range of functional groups.

Materials:

  • 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

  • Primary amine of choice (e.g., aniline, benzylamine) (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, 1 equivalent)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride (1.0 eq).

  • Add anhydrous DCM or DCE to dissolve the starting material.

  • Add the primary amine (1.2 eq). If the starting material is the free base, adding 1 equivalent of acetic acid can facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Expertise & Causality: The use of NaBH(OAc)3 is advantageous as it is less basic and less reactive than other hydrides like NaBH4, reducing the likelihood of over-reduction or side reactions. The mild acidity of the triacetoxyborohydride can also catalyze imine formation.

Protocol 2: Iridium-Catalyzed Direct Reductive Amination

For more challenging substrates or when aiming for a primary amine product, transition-metal catalysis offers a powerful alternative. Iridium complexes, in particular, have shown high efficacy.[3][4] This protocol uses ammonium formate as both the nitrogen and hydrogen source.[4]

Materials:

  • 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

  • Ammonium formate (HCO2NH4) (5 equivalents)

  • Cp*Ir(III) catalyst bearing a picolinamide ligand (e.g., 0.5-2 mol%)

  • Solvent (e.g., Methanol or Hexafluoroisopropanol - HFIP)

Procedure:

  • In a reaction vial, combine 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride (1.0 eq), ammonium formate (5.0 eq), and the Iridium catalyst (e.g., 1 mol%).

  • Add the solvent (Methanol or HFIP) and seal the vial.

  • Heat the reaction mixture to 50-80 °C. Note: This reaction often evolves CO2 gas, so ensure the reaction is not in a tightly sealed, non-vented system.

  • Stir for 12-48 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue using standard techniques (e.g., chromatography or crystallization) to isolate the primary amine product.

Trustworthiness: This method provides high selectivity for the primary amine product, avoiding the over-alkylation that can sometimes be an issue in other reductive amination procedures. The air-stable nature of many modern iridium catalysts adds to the protocol's reliability.[3]

Application 2: α-Functionalization for Scaffold Elaboration

The α-carbon of the ketone is a prime site for introducing further complexity. Deprotonation to form an enolate, followed by reaction with an electrophile, allows for the installation of alkyl, aryl, or other functional groups.

Workflow: α-Alkylation

G A N-Protected Ketone (e.g., N-Boc) C Enolate Intermediate A->C B Base (e.g., LDA, KHMDS) B->C Deprotonation E α-Alkylated Product C->E D Electrophile (e.g., R-X) D->E Alkylation

Caption: General workflow for α-alkylation of the ketone.

Protocol 3: α-Alkylation via Lithium Enolate

Note: The secondary amine in the scaffold must be protected (e.g., with a Boc group) before performing this reaction to prevent interference from the basic nitrogen.

Materials:

  • N-Boc-1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone

  • Lithium diisopropylamide (LDA) solution (1.1 equivalents)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) to the cold THF.

  • In a separate flask, dissolve the N-Boc protected ketone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The Boc group can be removed subsequently with an acid like TFA or HCl in dioxane.

Conclusion

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a high-value building block that provides access to novel, conformationally-restricted molecules with significant potential in drug discovery, especially for CNS targets. Its strategic importance is rooted in the proven utility of the 3-azabicyclo[3.2.1]octane scaffold. By leveraging the ketone functionality through robust and reliable protocols such as reductive amination and α-alkylation, medicinal chemists can efficiently generate diverse libraries of compounds for biological screening. The protocols detailed herein provide a solid foundation for the synthesis and application of this versatile chemical tool.

References

  • (No Source Found)
  • Kanto Chemical Co., Inc.
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Wessjohann, L. A., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • (No Source Found)
  • (No Source Found)
  • Gunanathan, C., et al. (2018).
  • (No Source Found)
  • (No Source Found)
  • Tanaka, K., et al. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. Journal of Organic Chemistry.
  • (No Source Found)
  • Meltzer, P. C., et al. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of Medicinal Chemistry, 46(8), 1456-64. [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride. The method is suitable for routine quality control and stability testing of this pharmaceutical intermediate. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5]

Introduction

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification.

This document provides a comprehensive guide for the development and validation of an HPLC-UV method for this compound. It addresses the specific challenges associated with analyzing basic, amine-containing compounds, such as peak tailing, and provides strategies to overcome them.[6][7]

Physicochemical Properties and Chromatographic Challenges

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a salt containing a secondary amine within a bicyclic structure. Such compounds are known to present challenges in reversed-phase HPLC.[6][7] The basic nature of the amine can lead to strong interactions with residual silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape (tailing) and inconsistent retention times.[7][8][9]

To mitigate these effects, several strategies were employed during method development:

  • pH Control: Maintaining the mobile phase pH at a low level (2-3 units below the analyte's pKa) ensures the amine is consistently protonated, minimizing its interaction with the stationary phase.[6][10]

  • Column Selection: The use of a modern, end-capped C18 column with a low silanol activity is crucial for achieving symmetrical peaks.

  • Mobile Phase Modifiers: The addition of a competing base, such as triethylamine (TEA), or the use of a buffered mobile phase can further reduce peak tailing by masking the active silanol sites.[6]

HPLC-UV Method Development Workflow

The development of this method followed a systematic approach to optimize the separation and detection of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride.

Caption: HPLC-UV Method Development Workflow

Detailed Analytical Protocol

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector
Column Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Isocratic
Mobile Phase Composition 70% Mobile Phase A : 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of 100 µg/mL after dissolving and diluting with the diluent.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][4][5][11]

G cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_limits Detection & Quantitation Limits cluster_robustness Robustness Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Spiking) Validation->Accuracy Repeatability Repeatability (Intra-day) Validation->Repeatability LOD Limit of Detection (LOD) Validation->LOD Robustness Robustness (Flow Rate, pH, Column Temp) Validation->Robustness Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity->Forced_Degradation Range Range Linearity->Range Intermediate_Precision Intermediate Precision (Inter-day, Inter-analyst) Repeatability->Intermediate_Precision LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: ICH Q2(R1) Method Validation Parameters

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[1][12][13]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)
Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable), the standard solution, and the sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) were also conducted to ensure the method can separate the analyte from its potential degradation products.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions over a concentration range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Report

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

ParameterAcceptance Criteria
%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results. The parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters were checked for each condition.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing 1. Secondary interactions with silanol groups.[6][7][8] 2. Column degradation. 3. Extra-column dead volume.1. Ensure mobile phase pH is low. Consider using a different column with better end-capping. 2. Replace the column. 3. Check and tighten all fittings. Use appropriate tubing.
Broad Peaks 1. Column contamination. 2. High injection volume or strong injection solvent.1. Flush the column with a strong solvent. 2. Reduce injection volume or dissolve the sample in the mobile phase.
Split Peaks 1. Column void or channeling. 2. Partially blocked frit.1. Replace the column. 2. Reverse flush the column (if recommended by the manufacturer) or replace the frit.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations.1. Ensure proper mobile phase preparation and mixing. 2. Use a column oven and ensure it is equilibrated.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and robust method for the quantitative determination of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride. The method is suitable for routine use in a quality control environment and meets the validation requirements of the ICH Q2(R1) guideline.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • International Council for Harmonisation (ICH). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Agilent. HPLC Troubleshooting Guide. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

Sources

Application Note: High-Fidelity Preparation of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the reconstitution, cryo-storage, and assay dilution of bridged bicyclic amine hydrochloride salts.

Physicochemical Profiling & Mechanistic Insights

The compound 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride features a rigid tropane-like bridged bicyclic framework coupled with an acetyl group. Handling this compound requires an understanding of its physicochemical micro-environment:

  • The Solvent Paradox: While hydrochloride (HCl) salts exhibit excellent aqueous solubility, storing them in aqueous buffers leads to rapid hydrolytic degradation of the ethanone moiety and invites microbial contamination. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for long-term cryo-storage because it provides a bacteriostatic, chemically inert environment [1].

  • Hygroscopicity & pH Shifts: Both the HCl salt and DMSO are fiercely hygroscopic. If atmospheric moisture is introduced during preparation, water will accumulate in the stock solution. Furthermore, dissolving an HCl salt in unbuffered DMSO can significantly lower the apparent pH of the local micro-environment. When introduced into weakly buffered assays, this can cause an "acidic shock," leading to protein denaturation.

  • The Freeze-Thaw Artifact: Repeated thermal cycling of DMSO stocks draws in condensation and creates localized concentration gradients (solute exclusion during freezing). This compromises the integrity of the stock and leads to irreproducible pharmacological data [2].

Quantitative Reconstitution Metrics

To ensure precision, stock solutions should be prepared at standardized molarities. The following calculations are based on the molecular weight of the HCl salt form (Free base C₉H₁₅NO ≈ 153.22 g/mol + HCl 36.46 g/mol = 189.68 g/mol ).

Table 1: Mass/Volume Reconstitution Matrix

Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (µL)Recommended Use Case
10 mM 1.901000Standard biochemical screening
50 mM 9.481000High-throughput cell-based assays
100 mM 18.971000In vivo formulation (requires co-solvents)

Note: Always verify the maximum solubility limit of your specific batch before attempting 100 mM concentrations.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a closed-loop system, ensuring that every action is validated by a specific scientific rationale.

Phase 1: Preparation and Weighing
  • Step 1: Thermal Equilibration. Transfer the sealed vial of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl from cold storage to a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This artificially inflates the apparent mass during weighing and introduces water that accelerates degradation.

  • Step 2: Microbalance Weighing. Weigh the required mass into a sterile, amber low-bind microcentrifuge tube.

Phase 2: Dissolution under Inert Conditions
  • Step 3: Solvent Addition. Add the calculated volume of anhydrous DMSO (≥99.9%) .

    • Causality: Standard laboratory-grade DMSO absorbs water rapidly. Anhydrous DMSO prevents the premature hydrolysis of the compound's ethanone group.

  • Step 4: Homogenization. Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for a maximum of 3 minutes.

    • Causality: Excessive kinetic energy (heat) from prolonged sonication can trigger thermal degradation.

Phase 3: Aliquoting and Cryo-Storage
  • Step 5: Quality Control (The Tyndall Test). Shine a laser pointer through the tube in a dark room.

    • Causality: A solid beam path indicates nano-precipitates (incomplete dissolution). A clear solution validates complete solvation.

  • Step 6: Aliquoting. Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber tubes.

  • Step 7: Argon Purge. Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before sealing.

    • Causality: Displacing oxygen and ambient moisture prevents oxidative degradation and water ingress during long-term storage at -80°C.

Assay Integration & Solvent Crash Prevention

When transitioning from the DMSO stock to an aqueous biological assay, the lipophilic nature of the free base can cause a "solvent crash" (rapid precipitation) if not handled correctly.

  • Step 8: Stepwise Dilution. Never pipette the 100% DMSO stock directly into the final aqueous buffer. Instead, perform serial dilutions in DMSO first, and then add the intermediate working solution to the assay buffer with rapid vortexing [1].

  • Step 9: Vehicle Control Implementation. Always run a negative control containing the exact same final concentration of DMSO (without the compound) to isolate the drug's pharmacological effect from solvent-induced artifacts [2][3].

Table 2: Maximum Acceptable DMSO Tolerance Limits

Assay ModalityMax DMSO (v/v)Mechanistic Rationale
Cell-Based Assays ≤ 0.5%Prevents solvent-induced cytotoxicity and artificial membrane permeabilization [2].
Biochemical Assays ≤ 2.0%Minimizes enzyme denaturation; requires solvent correction curves for data normalization [3].
In Vivo Models ≤ 5.0%Prevents injection site necrosis; often requires co-solvents (e.g., PEG400, Tween 80) to maintain solubility.

Workflow Visualization

Workflow A Solid Compound 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl B Equilibration Desiccator to Room Temp A->B Prevent Moisture Condensation C Weighing Analytical Microbalance B->C Accurate Mass Determination D Solvent Addition Anhydrous DMSO (>99.9%) C->D Calculate Target Molarity E Dissolution Vortex & Mild Sonication D->E Maintain Inert Atmosphere F Quality Control Visual Inspection & LC-MS E->F Ensure Complete Homogeneity G Aliquoting & Storage Argon Purge, -80°C F->G Prevent Freeze-Thaw Artifacts H Assay Dilution Stepwise into Aqueous Buffer G->H Thaw Once, Final DMSO <0.5%

Figure 1: Standardized workflow for DMSO stock preparation, storage, and aqueous dilution.

References

  • Title: Compound Handling Instructions Source: MedChemExpress URL: [Link] [2]

  • Title: Buffer and sample preparation for direct binding assay in 2% DMSO Source: Cytiva (GE Healthcare Life Sciences) URL: [Link] [3]

Application Note: In Vivo Dosing Protocols and Vehicle Selection for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a highly polar, low-molecular-weight bridged bicyclic amine scaffold. Constraining flexible amine rings (like piperidine) into conformationally rigid aza-bridged bicyclic scaffolds—such as the 3-azabicyclo[3.2.1]octane core—has been shown to significantly boost target potency and CNS penetrance in drug discovery, notably in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors and gamma-secretase modulators [1].

While the hydrochloride (HCl) salt form confers excellent thermodynamic aqueous solubility, it introduces specific challenges for in vivo studies. Unbuffered high-concentration solutions of HCl salts can drastically lower the pH of the dosing vehicle. Administering an acidic bolus intravenously (IV) or intraperitoneally (IP) can induce localized tissue necrosis, phlebitis, and hemolysis—severely confounding pharmacokinetic (PK) and toxicological data [2]. Therefore, vehicle selection must be driven by buffering capacity and isotonicity rather than aggressive solubilization.

Causality in Vehicle Selection & Formulation Strategy

The selection of a preclinical vehicle is not arbitrary; it is a causal sequence dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and the physiological limits of the animal model [3].

  • The pH/Hemolysis Paradigm: Because this compound is an HCl salt, its dissolution in unbuffered sterile water will yield an acidic solution. For IV administration, vehicles must maintain a pH between 4.5 and 8.0. Solutions outside this range risk causing hemolysis (the rupture of red blood cells), which artificially alters the clearance and volume of distribution of the drug [2].

  • The Osmolality Constraint: To neutralize the acidic pH, researchers often add bases (e.g., NaOH). However, excessive titration increases the ionic strength of the solution, leading to hypertonicity. Hypertonic IV injections cause fluid shifts that can lead to pulmonary edema.

  • Route-Specific Divergence: If the required dose exceeds the buffering capacity of an isotonic IV vehicle (typically >10-15 mg/mL for this scaffold), the formulation strategy must pivot to an oral (PO) suspension using viscosity-modifying agents like Methylcellulose (MC) to ensure uniform dosing.

Table 1: Quantitative Limits for Vehicle Administration (Rodent Models)

Data synthesized from standardized nonclinical vehicle guidelines [4].

Route of AdministrationPreferred Vehicle for HCl SaltsMax Dose Volume (Mouse)Max Dose Volume (Rat)Physiological Rationale
Intravenous (IV) 1x PBS (pH 7.4) or 0.9% Saline5 mL/kg5 mL/kgRequires strict isotonicity and neutral pH to prevent hemolysis and phlebitis.
Intraperitoneal (IP) 1x PBS (pH 7.4)10 mL/kg10 mL/kgTolerates slight pH variations better than IV, but hypertonicity causes pain/inflammation.
Per Os (PO) 0.5% Methylcellulose (MC)10 mL/kg10 mL/kgViscous suspension prevents rapid settling of undissolved API at high doses.

Mandatory Visualization: Formulation Decision Workflow

VehicleSelection Start 1-(3-Azabicyclo[3.2.1]octan-8-yl) ethanone HCl CheckSol Aqueous Solubility Check (Target Dose in PBS) Start->CheckSol RouteIV IV / IP Route (Systemic PK) CheckSol->RouteIV Soluble & pH > 4.5 RoutePO PO Route (Efficacy / Tox) CheckSol->RoutePO Insoluble or pH < 4.5 FormIV Isotonic PBS (pH 7.4) Sterile Filtered (0.22 µm) RouteIV->FormIV FormPO 0.5% Methylcellulose Suspension RoutePO->FormPO QC Quality Control: pH, Osmolality, Centrifugation FormIV->QC FormPO->QC InVivo In Vivo Dosing QC->InVivo

Caption: Workflow for vehicle selection and quality control of the HCl salt formulation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means the protocol includes built-in physical checkpoints that confirm the success of the prior step, preventing the administration of compromised formulations.

Protocol A: Preparation of Isotonic IV/IP Formulation (Target: 5 mg/mL)

Objective: Achieve a true solution with physiological pH for systemic administration.

  • Weighing & Initial Wetting: Weigh exactly 5.0 mg of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride into a sterile glass vial. Add 800 µL of sterile 1x Phosphate-Buffered Saline (PBS, pH 7.4).

  • Dissolution: Vortex for 60 seconds. Because it is an HCl salt, it should rapidly dissolve into a clear solution.

  • Self-Validation Checkpoint 1 (pH Assessment): Extract a 10 µL aliquot and test via a micro-pH probe or high-resolution pH paper.

    • Causality: The released HCl may have overwhelmed the phosphate buffer. If the pH is < 5.0, add 0.1N NaOH in 5 µL increments until the pH reaches ~6.5 - 7.4.

  • Volume Adjustment: Q.S. (quantum satis) to exactly 1.0 mL using 1x PBS.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation Checkpoint 2 (Micro-precipitation Check): Centrifuge a 100 µL aliquot of the final filtrate at 10,000 x g for 5 minutes.

    • Causality: The absence of a pellet confirms a true thermodynamic solution. If a pellet forms, the compound has micro-precipitated (likely due to the pH adjustment reducing the solubility of the free base), and injecting this would cause fatal pulmonary embolisms.

Protocol B: Preparation of Oral (PO) Suspension (Target: 50 mg/mL)

Objective: Formulate a high-dose suspension for toxicity or oral bioavailability studies.

  • Vehicle Preparation: Heat purified water to 70°C. Disperse Methylcellulose (MC, 400 cP) powder to achieve a 0.5% (w/v) concentration. Stir vigorously, then cool to 4°C overnight to allow complete polymer hydration.

  • Compound Integration: Weigh 50.0 mg of the compound into a mortar or glass vial. Add 100 µL of the 0.5% MC vehicle to create a thick paste, grinding/vortexing to break up macroscopic aggregates.

  • Dilution: Gradually add the remaining 900 µL of the 0.5% MC vehicle while continuously vortexing or magnetically stirring.

  • Self-Validation Checkpoint 3 (Homogeneity): Allow the suspension to sit undisturbed for 15 minutes.

    • Causality: If a distinct layer of clear liquid forms at the top within 15 minutes, the suspension is unstable. The viscosity must be increased (e.g., to 1.0% MC), or the particle size of the API must be reduced via sonication or micronization to ensure the animal receives an accurate dose during gavage.

References

  • Bandiera, T., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry. URL: [Link]

  • Solitek Pharma. "How Early Formulation Decisions Impact Clinical Success." URL: [Link]

  • Gad, S. C., et al. "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology. URL: [Link]

Application Notes and Protocols: The Strategic Use of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane, or nortropane, framework is a rigid, bicyclic amine that serves as a cornerstone in medicinal chemistry.[1][2][3] Its unique three-dimensional structure is a key feature in a wide array of biologically active compounds and natural products, including atropine and cocaine.[1][3] The compound 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone, provided as its hydrochloride salt, is a valuable building block for drug discovery and development. Its structure features a secondary amine within the bicyclic system and a ketone functionality, both of which present opportunities for synthetic diversification. This guide focuses on the application of this compound in palladium-catalyzed cross-coupling reactions, a powerful class of transformations for C-C and C-N bond formation. While direct literature on the cross-coupling of this specific salt is emerging, we can extrapolate from established principles of ketone reactivity to devise robust protocols. The most pertinent transformation for this molecule is the α-arylation of the ketone, a reaction that forms a carbon-carbon bond at the position adjacent to the carbonyl group.[4][5]

Core Concept: Palladium-Catalyzed α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones has become a staple in modern organic synthesis for its ability to form C(sp²)-C(sp³) bonds under relatively mild conditions.[5] The reaction couples an aryl halide or pseudohalide with a ketone enolate. The catalytic cycle, broadly accepted, involves several key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Enolate Formation: A base deprotonates the ketone at the α-position to generate a metal enolate.

  • Transmetalation (or coordination/deprotonation): The enolate displaces a ligand on the Pd(II) complex.

  • Reductive Elimination: The aryl and enolate groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

The choice of catalyst, ligand, and base is critical for a successful reaction, especially with substrates like 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone, which contains a potentially coordinating secondary amine.

Experimental Design & Causality

Preparing the Free Base

It is critical to begin by neutralizing the hydrochloride salt of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone to its free base form. The presence of an acid would quench the strong base required for enolate formation, thereby inhibiting the reaction. This is typically achieved by a simple aqueous workup with a mild base like sodium bicarbonate.

Catalyst and Ligand Selection: The Key to Success

The heart of the α-arylation reaction is the palladium catalyst and its associated ligand.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.

  • Ligand: The success of ketone α-arylation hinges on the use of bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[4] Ligands from the Buchwald group, such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are state-of-the-art for this transformation due to their proven efficacy with a wide range of ketones.

Base and Solvent Considerations

A strong, non-nucleophilic base is required to generate the ketone enolate without competing side reactions.

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it is a strong base that is highly soluble in common organic solvents and the resulting lithium enolate is often highly reactive.[6] Sodium tert-butoxide (NaOtBu) is another widely used and effective base.

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the enolate and to ensure the stability of the catalytic system. Toluene or 1,4-dioxane are standard choices, offering good solubility for the reactants and stability at the required reaction temperatures.

Visualizing the Workflow: From Reagents to Product

The following diagram illustrates the general workflow for the α-arylation of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone.

workflow Experimental Workflow for α-Arylation cluster_prep Substrate Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification sub_HCl 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl neutralize Neutralize with aq. NaHCO₃, Extract with organic solvent sub_HCl->neutralize sub_free Free Base Substrate neutralize->sub_free setup Assemble in Glovebox: - Free Base Substrate - Aryl Halide - Pd₂(dba)₃ - RuPhos Ligand - NaOtBu sub_free->setup solvent Add Anhydrous Toluene setup->solvent react Heat under Inert Atmosphere (e.g., 80-100 °C, 12-24h) solvent->react quench Quench with aq. NH₄Cl react->quench extract Extract with EtOAc quench->extract purify Purify by Flash Chromatography extract->purify product α-Arylated Product purify->product

Caption: General workflow for the α-arylation of the title compound.

Protocol: α-Arylation with 4-Bromotoluene

This protocol describes a representative palladium-catalyzed α-arylation of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone with 4-bromotoluene.

Materials:

  • 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

  • 4-Bromotoluene

  • Pd₂(dba)₃

  • RuPhos (or similar bulky phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Preparation of the Free Base

  • Dissolve 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride (1.0 eq) in deionized water.

  • Slowly add saturated aqueous NaHCO₃ solution until the pH of the solution is ~8-9.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Proceed immediately to the next step.

Step 2: Cross-Coupling Reaction Setup

This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • To an oven-dried Schlenk tube, add the free base of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone (1.0 eq, e.g., 1 mmol, 167.24 mg).

  • Add 4-bromotoluene (1.2 eq, 1.2 mmol, 205.2 mg).

  • Add sodium tert-butoxide (1.4 eq, 1.4 mmol, 134.5 mg).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq, 0.02 mmol, 18.3 mg) and RuPhos (0.04 eq, 0.04 mmol, 18.6 mg) in a small amount of anhydrous toluene.

  • Add the catalyst/ligand pre-mixture to the Schlenk tube.

  • Add anhydrous toluene (to achieve a substrate concentration of ~0.2 M, e.g., 5 mL).

  • Seal the Schlenk tube, remove from the glovebox (if applicable), and place it in a preheated oil bath at 100 °C.

Step 3: Reaction Monitoring and Workup

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent product streaking on the silica).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified 1-(3-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyl)ethan-1-one.

Quantitative Data Summary

The following table provides a general summary of the reaction parameters. Yields are estimated based on analogous α-arylation reactions of ketones reported in the literature.

ParameterRecommended Value/RangeRationale
Substrate Ratio 1.0 : 1.2 (Ketone:ArBr)A slight excess of the aryl halide ensures complete consumption of the ketone.
Base 1.4 eq NaOtBuA stoichiometric excess of base is required for efficient enolate formation.
Pd Precursor 2 mol% Pd₂(dba)₃A typical catalyst loading for efficient turnover.
Ligand 4 mol% RuPhosA 2:1 ligand-to-palladium dimer ratio is standard.
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent suitable for the reaction temperature.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle, especially reductive elimination.
Time 12 - 24 hoursTypical reaction time for complete conversion.
Expected Yield 60 - 85%Based on similar ketone α-arylation protocols.[4]

Catalytic Cycle Visualization

The catalytic cycle for the palladium-catalyzed α-arylation of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone is depicted below.

CatCycle Catalytic Cycle for α-Arylation Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Enolate_Complex L₂Pd(II)(Ar)(Enolate) OA_Complex->Enolate_Complex Enolate Coordination Product_Complex [Product-Pd(0) Complex] Enolate_Complex->Product_Complex Reductive Elimination BaseH Base-H⁺ + X⁻ Enolate_Complex->BaseH Product_Complex->Pd0 Catalyst Regeneration Product α-Arylated Ketone Product_Complex->Product ArX Ar-X ArX->OA_Complex Ketone Ketone + Base Ketone->Enolate_Complex

Caption: Palladium-catalyzed α-arylation cycle.

Conclusion and Trustworthiness

This document provides a comprehensive guide to the use of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone in palladium-catalyzed α-arylation reactions. While this specific molecule may not be extensively documented in cross-coupling literature, the protocol provided is built upon well-established, validated, and widely published methodologies for the α-arylation of ketones.[4][5] The causality behind each experimental choice—from substrate preparation to the selection of catalyst, ligand, base, and solvent—is explained to ensure that researchers can adapt and troubleshoot the reaction effectively. By following this self-validating protocol, scientists in drug discovery and chemical research can confidently utilize this versatile building block to synthesize novel compounds with the valuable 8-azabicyclo[3.2.1]octane scaffold.

References

  • Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. Organic Letters. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews. Available at: [Link]

  • Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. OA Monitor Ireland. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. Available at: [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. Available at: [Link]

Sources

Application Note: Extraction and Isolation Techniques for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Physicochemical profiling, liquid-liquid extraction (LLE), chromatographic purification, and salt re-formation.

Introduction & Strategic Rationale

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a bridged bicyclic amine derivative. The 3-azabicyclo[3.2.1]octane scaffold—often referred to as an "isotropane"—is a topologically unique isomer of the naturally occurring tropane core. These structures are heavily utilized in neuropharmacology, particularly in the design of site-specific dopamine transporter (DAT) inhibitors and monoamine reuptake modulators[1].

Due to the basicity of the amine within the bridged system, the compound is typically synthesized and stored as a hydrochloride salt to ensure chemical stability and prevent oxidative degradation. However, downstream analytical characterization, structural modification, or purification requires the quantitative extraction of the free base from aqueous matrices. This application note details a field-proven, self-validating methodology for the extraction, isolation, and salt re-formation of this specific isotropane derivative.

Physicochemical Profiling & Causality in Experimental Design

Before initiating any extraction, it is critical to map the physicochemical boundaries of the target molecule to dictate the experimental parameters.

Table 1: Physicochemical Properties of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight (Salt) 189.68 g/mol Highly soluble in aqueous media; insoluble in non-polar organics.
Molecular Weight (Free Base) 153.22 g/mol Soluble in moderately polar organic solvents (MTBE, DCM, EtOAc).
Predicted pKa (Amine) ~9.5 – 10.0Requires an aqueous pH > 12.0 for >99% deprotonation[2].
LogP (Free Base) ~1.2Exhibits favorable partitioning into organic phases during LLE.

Expert Insight on Causality:

  • pH-Driven Phase Transfer: The isotropane nitrogen is highly basic. Liquid-liquid extraction (LLE) will only be quantitative if the aqueous matrix is adjusted to at least two pH units above the pKa. Failure to reach pH 12 results in the amine remaining protonated and lost in the aqueous waste.

  • Solvent Selection (MTBE vs. DCM): Methyl tert-butyl ether (MTBE) is selected as the optimal extraction solvent. Unlike dichloromethane (DCM), MTBE forms the upper organic layer, simplifying sequential extractions. Furthermore, MTBE has a lower propensity to form intractable emulsions with basic aqueous matrices compared to ethyl acetate or DCM[3].

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) of the Free Base

This protocol outlines the quantitative recovery of the free base from an aqueous solution of the hydrochloride salt.

  • Matrix Solubilization: Dissolve 1.0 g of crude 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride in 10 mL of deionized water in a 50 mL Erlenmeyer flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0–5 °C).

    • Causality: Neutralization is an exothermic process; cooling prevents thermal degradation of the acetyl moiety and minimizes the volatilization of the free base.

  • Alkalinization: Dropwise, add 2.0 M NaOH under continuous magnetic stirring. Monitor the pH continuously. Stop addition when the pH stabilizes at 12.0.

    • Self-Validating Step: The initially clear aqueous solution will become milky or form distinct oil droplets as the pH surpasses 10.0, visually confirming the precipitation of the lipophilic free base. Verify the final pH using high-range pH indicator strips.

  • Partitioning: Transfer the basified mixture to a 125 mL separatory funnel. Add 15 mL of MTBE. Invert gently and vent immediately to release pressure. Shake vigorously for 30 seconds, then allow the phases to separate for 5 minutes.

  • Phase Separation: Drain the lower aqueous layer into a clean beaker. Collect the upper MTBE layer (containing the free base) in a separate flask. Repeat the extraction of the aqueous layer with two additional 15 mL portions of MTBE.

  • Washing and Drying: Combine the MTBE extracts. Wash with 10 mL of saturated aqueous NaCl (brine) to remove residual alkalinity and pre-dry the organic phase. Transfer the MTBE layer to an Erlenmeyer flask, add 2.0 g of anhydrous Na₂SO₄, and stir for 15 minutes.

  • Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator (bath temperature 30 °C, 250 mbar) to yield the crude free base as a pale oil.

Protocol B: Chromatographic Purification

If the crude free base contains synthetic impurities, flash column chromatography is required.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using DCM as the slurry solvent.

  • Eluent System: Use a solvent system of DCM / Methanol / 28% Ammonium Hydroxide (90:9:1 v/v/v).

    • Causality: The addition of 1% NH₄OH is non-negotiable. Without a basic modifier, the secondary amine of the isotropane will interact strongly with the acidic silanol groups on the silica gel, leading to severe peak tailing and irreversible adsorption[4].

  • Fraction Collection: Load the free base onto the column and elute. Monitor fractions via TLC (visualized with Dragendorff's reagent or iodine vapor). Pool the product-containing fractions and concentrate in vacuo.

Protocol C: Hydrochloride Salt Re-formation

To restore long-term stability, the purified free base must be converted back to the hydrochloride salt in an anhydrous environment.

  • Solvation: Dissolve the purified free base in anhydrous diethyl ether or MTBE (10 mL per gram of base).

  • Precipitation: Cool the solution to 0 °C under a nitrogen atmosphere. Slowly add 1.1 molar equivalents of 2.0 M HCl in diethyl ether (or 4.0 M HCl in dioxane).

    • Self-Validating Step: A stark white precipitate will form instantaneously upon the addition of the acid, confirming successful salt formation.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to maximize yield. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold anhydrous ether.

  • Desiccation: Transfer the hygroscopic salt to a vacuum desiccator containing P₂O₅. Dry at room temperature under high vacuum (0.1 mbar) for 24 hours to remove all traces of solvent and moisture.

Workflow Visualizations

Workflow Start Crude HCl Salt Matrix Base Alkalinization (pH 12) Add 2M NaOH Start->Base Extract Liquid-Liquid Extraction Add MTBE Base->Extract OrgPhase Organic Phase (MTBE) Contains Free Base Extract->OrgPhase Top Layer AqPhase Aqueous Phase Contains NaCl & Impurities Extract->AqPhase Bottom Layer Dry Drying & Concentration Na2SO4 then Rotovap OrgPhase->Dry Purify Silica Gel Chromatography DCM/MeOH/NH4OH Dry->Purify Salt Salt Re-formation Add Anhydrous HCl/Ether Purify->Salt Pure Pure 1-(3-Azabicyclo[3.2.1]octan-8-yl) ethanone HCl Salt->Pure

Figure 1: Step-by-step workflow for the extraction and isolation of the isotropane derivative.

Mechanism AqSalt Aqueous Phase Protonated Isotropane (Highly Water Soluble) AqBase Aqueous Phase Deprotonated Free Base (Insoluble in Water) AqSalt->AqBase + NaOH (pH > 12) Deprotonation OrgBase Organic Phase (MTBE) Extracted Free Base (Highly Lipophilic) AqBase->OrgBase Partitioning (LLE) OrgBase->AqSalt + HCl (pH < 2) Back-Extraction

Figure 2: Acid-base equilibrium and phase transfer mechanism during liquid-liquid extraction.

Quality Control & Analytical Verification

To ensure the integrity of the isolated 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride, perform LC-MS/MS analysis.

  • Stationary Phase: Use a reversed-phase C18 column (e.g., Waters XBridge) designed to handle high-pH mobile phases if analyzing the free base, or use acidic mobile phases (0.1% Formic Acid in Water/Acetonitrile) to analyze the protonated species[5].

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. The expected precursor ion[M+H]⁺ for the free base is m/z 154.1.

References

  • Title: Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: PubMed Central (NIH) URL: [Link]

  • Title: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists scaling up the synthesis of the bridged bicyclic scaffold, 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride. This molecule is a critical intermediate for gamma-secretase modulators and other CNS-active drug candidates.

Below, you will find a structural overview of the validated synthetic workflow, expert troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

Section 1: Synthetic Workflow Overview

SynthesisWorkflow SM 3-Benzyl-3-azabicyclo [3.2.1]octan-8-one Int1 3-Benzyl-3-azabicyclo [3.2.1]octane-8-carbonitrile SM->Int1 TosMIC, t-BuOK DME/EtOH, -5°C Int2 1-(3-Benzyl-3-azabicyclo [3.2.1]octan-8-yl)ethanone Int1->Int2 1. MeMgBr, THF, 65°C 2. 2M HCl (aq) Product 1-(3-Azabicyclo[3.2.1]octan- 8-yl)ethanone HCl Int2->Product H2, Pd/C, HCl EtOH, 25°C

Figure 1: Three-step synthetic workflow for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl.

Section 2: Phase-by-Phase Troubleshooting & FAQs

Phase 1: Van Leusen Homologation (Ketone to Nitrile)

Q: Why is my yield of 3-benzyl-3-azabicyclo[3.2.1]octane-8-carbonitrile consistently below 50%? A: The Van Leusen reaction[1] requires a delicate balance of base and a protic co-solvent. If the system is entirely anhydrous, the intermediate oxazoline ring fails to fragment efficiently into the nitrile. Conversely, too much alcohol leads to competitive side reactions (e.g., formation of 4-alkoxy-2-oxazolines). Causality & Solution: Ensure a precise volumetric ratio of DME to EtOH (typically 40:1). Add the potassium tert-butoxide base at -5°C to prevent the thermal decomposition of TosMIC. The protic solvent (EtOH) acts as a nucleophile to deformylate the ketimine intermediate, driving the reaction forward to the desired nitrile.

Phase 2: Grignard Addition (Nitrile to Ketone)

Q: During the Grignard addition, I observe unreacted nitrile and a persistent imine intermediate. How can I drive the reaction to the acetyl derivative? A: Nitriles are significantly less electrophilic than ketones. During the addition, the resulting magnesium imine salt is highly stable, often precipitating out of solution and halting further reaction[2]. Causality & Solution: Use a large excess (3–4 equivalents) of Methylmagnesium bromide (MeMgBr) and maintain a steady reflux (65°C) in anhydrous THF for at least 14 hours. Crucially, if you quench the reaction with water or a weak acid, the imine will resist hydrolysis and degrade into intractable baseline material during silica gel chromatography. You must pour the reaction mixture into cold 2M HCl and stir for 2 hours at room temperature. This highly acidic environment is required to fully protonate the imine nitrogen, forming an iminium ion that rapidly undergoes 1,2-addition by water to release the ketone.

Phase 3: Catalytic Debenzylation & Salt Formation

Q: My final debenzylation step yields a mixture of the target ketone and an over-reduced secondary alcohol. How do I prevent this? A: Palladium on carbon (Pd/C) is an excellent catalyst for N-debenzylation, but it can also catalyze the reduction of aliphatic ketones if the hydrogen pressure is too high or the reaction time is excessive. Causality & Solution: Limit the hydrogen pressure to 1 atm (using a standard balloon) and strictly monitor the reaction via LC-MS. Furthermore, adding exactly 1.05 equivalents of concentrated HCl to the ethanolic solvent protonates the basic bridgehead amine. This not only prevents catalyst poisoning but also deactivates the ketone toward reduction by altering the electronic environment of the bicyclic system. This modification allows for the direct crystallization of the hydrochloride salt upon concentration.

Section 3: Quantitative Data & Optimization Summary

Reaction PhaseTarget Intermediate / ProductTypical YieldOptimized YieldKey Optimization Parameter
1. Van Leusen Homologation 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbonitrile45–55%75–85% DME:EtOH co-solvent ratio (40:1); strict temp control (-5°C).
2. Grignard Addition 1-(3-Benzyl-3-azabicyclo[3.2.1]octan-8-yl)ethanone50–60%80–88% Extended hydrolysis of imine intermediate in 2M HCl (2 hours).
3. Catalytic Debenzylation 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl60–70%90–95% 1 atm H₂ limit; stoichiometric HCl addition to prevent over-reduction.

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, containing built-in analytical checkpoints to ensure reaction integrity before proceeding to the next step.

Protocol 1: Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbonitrile
  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-benzyl-3-azabicyclo[3.2.1]octan-8-one (10.0 g, 46.4 mmol) and TosMIC (11.8 g, 60.4 mmol) in a solvent mixture of anhydrous DME (200 mL) and absolute EtOH (5 mL).

  • Cooling: Cool the reaction mixture to -5°C using an ice/brine bath.

    • Validation Check: Internal temperature must read below 0°C before proceeding to prevent TosMIC degradation.

  • Base Addition: Add potassium tert-butoxide (10.4 g, 92.8 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 0°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to 40°C for 1 hour.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the ketone (Rf 0.3) and the appearance of a new, less polar spot (Rf 0.5).

  • Workup: Quench with cold water (200 mL) and extract with EtOAc (3 x 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the product as a pale yellow oil.

Protocol 2: Synthesis of 1-(3-Benzyl-3-azabicyclo[3.2.1]octan-8-yl)ethanone
  • Setup: Dissolve the carbonitrile intermediate (8.0 g, 35.3 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere.

  • Grignard Addition: Cool to 0°C and add Methylmagnesium bromide (3.0 M in diethyl ether, 47.1 mL, 141.2 mmol) dropwise over 20 minutes.

  • Reflux: Heat the reaction mixture to 65°C and reflux for 14 hours.

  • Hydrolysis (Critical Step): Cool the mixture to 0°C and carefully pour it into a vigorously stirring solution of cold 2M HCl (200 mL). Stir at 25°C for exactly 2 hours.

    • Validation Check: LC-MS must show the complete disappearance of the imine mass ([M+H]⁺ 243) and the appearance of the ketone mass ([M+H]⁺ 244).

  • Workup: Basify the aqueous layer to pH 9 using saturated aqueous NaHCO₃ (monitor with pH paper). Extract with EtOAc (3 x 150 mL), dry over MgSO₄, and concentrate to yield the ketone.

Protocol 3: Synthesis of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride
  • Setup: Dissolve the N-benzyl ketone (7.0 g, 28.8 mmol) in absolute EtOH (100 mL).

  • Acidification: Add 12M aqueous HCl (2.52 mL, 30.2 mmol, 1.05 eq) slowly.

    • Validation Check: The solution must be visibly homogeneous and acidic (pH ~2 via pH strip).

  • Catalyst Addition: Carefully add 10% Pd/C (0.7 g, 10 wt%) under a steady stream of nitrogen.

  • Hydrogenation: Purge the flask with hydrogen gas three times and stir under a hydrogen balloon (1 atm) at 25°C for 4-6 hours.

    • Validation Check: Monitor via LC-MS every 2 hours. Stop the reaction immediately once the starting material ([M+H]⁺ 244) is consumed to prevent reduction to the secondary alcohol ([M+H]⁺ 156). The desired product mass is [M+H]⁺ 154.

  • Isolation: Filter the mixture through a pad of Celite, washing with hot EtOH. Concentrate the filtrate in vacuo to a minimal volume, then add diethyl ether (50 mL) to precipitate the hydrochloride salt. Filter and dry under high vacuum to afford a white crystalline solid.

References

1.[1] Title: Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Source: Journal of Organic Chemistry URL: [Link]

2.[2] Title: Synthesis of ketimines, ketones, and amines. Source: Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Optimizing Flash Chromatography for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Compound Profiling & Mechanistic Context

Target Molecule: 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride Chemical Class: Bridged bicyclic secondary amine (hydrochloride salt). Chromatographic Challenge: The basic secondary amine within the 3-azabicyclo[3.2.1]octane framework interacts strongly with the acidic silanol groups (pKa ~4.5–5.0) of standard bare silica gel. When loaded as a hydrochloride salt, the compound is highly polar, often insoluble in standard normal-phase solvents (e.g., Hexane/Ethyl Acetate), and prone to severe peak tailing or irreversible adsorption[1]. Successful purification requires either masking the silanol interactions, altering the stationary phase, or utilizing 2[2].

Diagnostic Troubleshooting Guide

Q: Why does my compound streak across the entire TLC plate and elute as a broad, tailing peak during normal-phase flash chromatography? A: This is a classic symptom of acid-base interactions between the basic amine and the acidic silanol groups on the bare silica surface. To resolve this, you must "neutralize" the acidic silanols by1 (such as 1% Triethylamine or Ammonium Hydroxide) into your eluent[1]. Alternatively, switching to an amine-functionalized silica column completely bypasses this interaction[1].

Q: I added 1% Triethylamine (TEA) to my Hexanes/Ethyl Acetate gradient, but the compound still won't elute cleanly. What went wrong? A: Hexanes and Ethyl Acetate are non-polar to moderately polar solvents. Your compound is a hydrochloride salt, which is highly polar and ionic. It likely precipitated on the column. For intact salts, you must either:

  • Free-base the compound prior to loading via a basic aqueous workup.

  • Switch to a highly polar solvent system, such as Dichloromethane (DCM) and Methanol (MeOH) containing1[1].

Q: Can I purify the hydrochloride salt directly without converting it to the free base? A: Yes. Ionizable compounds and organic salts are best separated using 3[3]. To maintain sharp peak shapes and improve retention, apply the "2 pH rule": use a volatile acidic buffer (like 0.1% Trifluoroacetic acid or Formic acid) to ensure the mobile phase pH is at least 2 units below the compound's pKa, keeping it fully protonated and pairing the ion for better lipophilicity[3].

Core Methodologies (Step-by-Step Protocols)

PurificationWorkflow Start Crude 1-(3-Azabicyclo[3.2.1]octan-8-yl) ethanone HCl Salt Decision1 Retain HCl Salt Form? Start->Decision1 RouteA Reversed-Phase (C18) Flash Chromatography (0.1% TFA in H2O/MeCN) Decision1->RouteA Yes RouteB Free-Basing (Basic Aqueous Workup) Decision1->RouteB No Decision2 Stationary Phase Selection RouteB->Decision2 NP_Silica Amine-Functionalized Silica (High Purity, No Modifiers) Decision2->NP_Silica Premium Add_Modifier Bare Silica Gel (+ 1% NH4OH in DCM/MeOH) Decision2->Add_Modifier Standard

Decision tree for selecting the optimal flash chromatography route for amine hydrochlorides.

Protocol A: Free-Basing & Normal-Phase Purification (Self-Validating) Mechanism: Converts the salt to a lipophilic free base, enabling standard normal-phase separation with basic modifiers to prevent tailing.

  • Free-Basing (Liquid-Liquid Extraction): Dissolve the crude 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride in minimal water. Add saturated aqueous Na₂CO₃ dropwise until the pH reaches ~10 (verify with pH paper). Extract 3x with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Validation step: Run a TLC (DCM:MeOH 9:1 with 1% NH₄OH); the free base should migrate with an Rf of ~0.3–0.4.

  • Column Equilibration: Pack a bare silica flash column. Equilibrate with 3 column volumes (CV) of DCM containing 1[1].

  • Gradient Elution: Load the sample dry onto Celite or directly in minimal DCM. Run a gradient from 0% to 10% MeOH in DCM (keeping 1% NH₄OH constant throughout).

  • Recovery: Pool fractions containing the product and evaporate. To reform the salt, dissolve in diethyl ether and 4, then filter the resulting precipitate[4].

Protocol B: Direct Salt Purification via Reversed-Phase (C18) Chromatography Mechanism: Utilizes hydrophobic interactions while masking the charge with an ion-pairing volatile buffer.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic acid [TFA]) and Solvent B (Acetonitrile + 0.1% TFA). The acidic buffer ensures the amine remains fully protonated and 3[3].

  • Column Equilibration: Equilibrate a C18 flash cartridge with 5 CV of 5% Solvent B.

  • Sample Loading: Dissolve the crude hydrochloride salt in a minimal volume of Solvent A. Inject onto the column.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Solvent B over 15 CV. Monitor at 210 nm (due to the lack of strong chromophores, UV detection at low wavelengths or ELSD is required).

  • Isolation: Pool the pure fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile TFA, yielding the purified salt.

Quantitative Decision Matrix

MethodStationary PhaseMobile Phase SystemSalt RetentionExpected PurityRelative Cost
Normal Phase (Bare Silica) Bare Silica (Si-OH)DCM / MeOH + 1% NH₄OHRequires Free-Basing85–90%Low
Normal Phase (Amine-Silica) KP-NH (Propylamine)Hexane / EtOAc or DCMRequires Free-Basing>95%Medium
Reversed-Phase (C18) C18 Bonded SilicaH₂O / MeCN + 0.1% TFAIntact Salt Retained>98%High

Frequently Asked Questions (FAQs)

Q: My compound is UV-transparent at 254 nm. How do I detect it during flash chromatography? A: 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone lacks extended aromatic conjugation, making it nearly invisible at standard 254 nm UV detection. You must use an Evaporative Light Scattering Detector (ELSD) or a Mass-Directed (MS) flash system. If relying on manual fraction collection, spot fractions on a TLC plate and stain with Ninhydrin (requires heating) or Dragendorff's reagent to visualize the amine.

Q: I used Triethylamine (TEA) as a modifier. How do I remove the residual TEA from my final product? A: TEA (boiling point 89°C) can be notoriously difficult to remove completely via rotary evaporation. Co-evaporate the product multiple times with toluene, followed by high vacuum (lyophilization or Schlenk line) for 12–24 hours. Alternatively, use aqueous Ammonium Hydroxide (NH₄OH) as your modifier instead, as it is1[1].

References

  • Ionizable compound purification using reversed-phase flash column chromatography | Biotage | 3

  • Technical Support Center: Purification of Secondary Alkyl Amines | BenchChem | 4

  • How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage | 1

  • Reversed-Phase Flash Purification | Biotage | 2

Sources

Resolving HPLC peak tailing issues for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride analysis

Author: BenchChem Technical Support Team. Date: April 2026

Resolving HPLC Peak Tailing for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride. As a bicyclic secondary amine, this compound notoriously exhibits severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a mechanistic understanding of the problem, a diagnostic workflow, and field-proven methodologies to achieve optimal peak symmetry.

Diagnostic Workflow

HPLC_Troubleshooting Start Peak Tailing Detected Asymmetry (As) > 1.5 Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical / System Issue (Void, Frit, Dead Volume) Decision->Physical  YES   Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  NO   FixPhys Replace Column or Minimize Extra-Column Volume Physical->FixPhys FixChem1 Low pH (pH < 3) Protonate Silanols Chemical->FixChem1 FixChem2 High pH (pH > 10) Deprotonate Amine Chemical->FixChem2 FixChem3 Add Competing Base (0.1% TEA) Chemical->FixChem3

Workflow for diagnosing and resolving HPLC peak tailing of basic amines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Mechanistically, why does 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone exhibit such severe peak tailing? A1: The root cause is a secondary retention mechanism driven by electrostatic interactions[1]. The 3-azabicyclo[3.2.1]octane ring contains a highly basic secondary amine. Under standard HPLC conditions (pH 4–8), this amine is fully protonated and carries a positive charge. Simultaneously, traditional silica-based stationary phases contain residual, unreacted silanol groups (-Si-OH). Above pH 3.5, these silanols deprotonate to form negatively charged silanoxide ions (-Si-O⁻). The strong ion-exchange interaction between the positively charged bicyclic amine and the negatively charged silanols causes the analyte to "drag" through the column, resulting in an asymmetrical, tailing peak[1].

Q2: How can I definitively prove whether the tailing is caused by these chemical interactions or a failing column? A2: You must isolate the variables using a self-validating diagnostic test. Inject a neutral, non-ionizable marker (like toluene) under your current method conditions. Because a neutral marker cannot participate in ion-exchange interactions with silanols, its peak shape reflects only the physical integrity of the column and system. If the neutral marker is perfectly symmetrical but your bicyclic amine tails, the issue is purely chemical. If the neutral marker also tails, you have a physical issue, such as a void in the column bed, a partially blocked frit, or excessive extra-column dead volume.

Q3: What are the most effective mobile phase modifications to suppress silanol interactions? A3: There are three primary chemical strategies to disrupt the amine-silanol attraction:

  • Low pH Approach (Protonate the Silanols): Lower the mobile phase pH to deactivate residual silanols. At a pH < 3.0, the acidic silanols are fully protonated and neutral, eliminating the electrostatic attraction. Using an acid like Trifluoroacetic acid (TFA) also acts as an ion-pairing agent, further shielding the amine.

  • High pH Approach (Deprotonate the Amine): Raise the mobile phase pH to 10-11.5[1]. This forces the bicyclic amine into its neutral, un-ionized freebase form. Without a positive charge, it cannot interact with the silanoxide ions. Caution: This requires a specialized hybrid silica column designed to withstand high pH without dissolving[2].

  • Competing Base Addition: If you must operate at a neutral pH, add a competing base such as triethylamine (TEA) to the mobile phase[2]. TEA is a small, highly basic amine that preferentially binds to and "masks" the active silanol sites, competitively blocking the target analyte from interacting with them[1].

Q4: Can the sample diluent cause peak distortion for this specific hydrochloride salt? A4: Yes. Sample solvent mismatch is a leading cause of peak distortion. 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone is supplied as a hydrochloride (HCl) salt, making it highly soluble in aqueous solutions. If your sample is dissolved in a diluent with a higher elution strength than the starting mobile phase (e.g., 100% methanol), the analyte will travel rapidly through the column before partitioning properly, causing severe peak fronting or tailing. Always inject the sample in the starting mobile phase to ensure proper focusing at the head of the column.

Quantitative Data: Impact of Method Optimization on Peak Symmetry

The following table summarizes the expected impact of various column chemistries and mobile phase modifications on the Asymmetry factor ( As​ ) of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone.

Column ChemistryMobile Phase pHAdditive / ModifierExpected Asymmetry ( As​ )Mechanism of Action
Standard C18 (Type A) 6.5None2.5 - 3.5 (Severe Tailing)Strong ion-exchange between protonated amine and ionized silanols.
Standard C18 (Type B) 6.50.1% TEA1.3 - 1.5 (Moderate)TEA competitively binds to and masks active silanol sites.
End-capped C18 2.00.1% TFA1.1 - 1.3 (Good)Silanols are protonated (neutralized); TFA acts as an ion-pairing agent.
Hybrid C18 10.5NH₄OH1.0 - 1.1 (Excellent)Amine is deprotonated (neutralized), eliminating electrostatic attraction.
CSH (Charged Surface) 2.5Formate buffer1.0 - 1.2 (Excellent)Positive surface charge on silica repels the protonated basic amine.

(Note: An ideal Gaussian peak has an As​ of 1.0. Values > 1.5 indicate significant tailing that compromises integration accuracy).

Experimental Protocols: Self-Validating Diagnostic & Optimization Workflows
Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively isolate whether peak tailing is caused by chemical interactions (silanols) or physical system defects (voids/clogs). Step-by-Step Methodology:

  • Preparation: Prepare a 10μg/mL solution of a neutral, non-ionizable marker (e.g., Toluene, Uracil, or Acetophenone) using your current sample diluent.

  • Equilibration: Ensure the HPLC system is fully equilibrated with your current mobile phase (the one causing the bicyclic amine to tail).

  • Injection: Inject 5μL of the neutral marker solution.

  • Data Analysis: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Causality Check:

    • If As​≤1.2 : The column bed and fluidics are intact. The tailing is chemical. Proceed to Protocol 2.

    • If As​>1.5 : The system has a physical defect. Replace the column, check for blocked frits, or minimize extra-column tubing volume.

Protocol 2: Mobile Phase Optimization (Low pH / Ion-Pairing)

Purpose: To suppress secondary silanol interactions by protonating the stationary phase and ion-pairing the basic amine. Step-by-Step Methodology:

  • Aqueous Phase (A): Add 1.0mL of MS-grade Trifluoroacetic acid (TFA) to 1000mL of HPLC-grade water to create a 0.1% v/v TFA solution. Verify the pH is approximately 2.0.

  • Organic Phase (B): Add 1.0mL of TFA to 1000mL of HPLC-grade Acetonitrile.

  • Column Selection: Install a modern, end-capped Type-B silica C18 column compatible with low pH.

  • Equilibration: Flush the column with 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Sample Preparation: Dissolve 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride strictly in the starting mobile phase composition to prevent solvent mismatch.

  • Validation: Inject the sample. The peak should now elute with an As​ between 1.0 and 1.3 due to the neutralization of silanols and the shielding effect of the TFA ion-pair.

References
  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]

Sources

Ideal storage conditions to prevent moisture absorption in 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride .

As a bicyclic amine hydrochloride, this active pharmaceutical ingredient (API) presents significant challenges regarding moisture absorption. This guide is designed for researchers and drug development professionals to troubleshoot hygroscopicity issues, understand the underlying chemical causality, and implement self-validating protocols for long-term stability.

The Causality of Moisture Absorption in Amine Hydrochlorides

To effectively protect an API, you must first understand why it degrades. The parent compound, 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone, contains a basic nitrogen atom within its bridged bicyclic structure. To isolate it as a stable, water-soluble solid, it is synthesized as a hydrochloride (HCl) salt.

However, the chloride anion (Cl⁻) possesses a high charge density, making it an aggressive hydrogen-bond acceptor[1]. When exposed to ambient humidity, atmospheric water molecules readily donate protons to form hydrogen bonds with the chloride ions[2]. This thermodynamic pull draws moisture directly into the crystal lattice, lowering the deliquescence relative humidity (DRH) and causing the powder to clump, cake, and eventually dissolve into a paste. Furthermore, unbound moisture can act as a catalyst for the hydrolysis of the ethanone moiety under thermal stress[3].

Mechanism of moisture absorption in amine hydrochloride salts via hydrogen bonding.

Quantitative Baselines: Storage & Stability Metrics

To meet regulatory compliance, storage conditions must align with established pharmacopeial standards. Below are the critical metrics for evaluating and storing this hygroscopic API.

Table 1: Pharmacopeial Hygroscopicity Classification (Ph. Eur. Criteria)

Classification Moisture Uptake (25°C / 80% RH for 24h) Impact on 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl
Non-hygroscopic < 0.2% w/w N/A
Slightly hygroscopic 0.2% – 2.0% w/w Minor clumping; easily dispersed with a spatula.
Hygroscopic 2.0% – 15.0% w/w Severe caking; weighing errors > 5%. (Expected range for this API)

| Very hygroscopic | > 15.0% w/w | Deliquescence; transitions to a liquid/paste state. |

Table 2: ICH Q1A(R2) Stability Testing Storage Conditions for Hygroscopic Substances [4]

Study Type Storage Condition Minimum Time Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months Establish re-test period in standard primary packaging.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Evaluate moderate environmental stress.

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Stress testing to identify degradation pathways. |

Troubleshooting Guide & Self-Validating Protocols

Issue 1: The API powder has formed a solid cake or a sticky paste.

Causality: The ambient humidity exceeded the API's deliquescence point. The chloride anions have absorbed enough water to dissolve the crystal bridges between particles, fusing them together. Solution: Implement a vacuum desiccation recovery protocol to drive the thermodynamic equilibrium toward dehydration without applying thermal stress that could degrade the ethanone group.

Self-Validating Recovery Protocol:

  • Initial Weighing: Transfer the caked API into a pre-tared, dried amber glass vial. Record the wet mass.

  • Desiccation: Place the uncapped vial into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel.

  • Vacuum Application: Apply a high vacuum (< 10 mbar) at ambient temperature (20-25°C) for 24 hours. Note: P₂O₅ acts as an irreversible moisture sink, while the vacuum lowers the vapor pressure of the trapped water.

  • Purge: Purge the desiccator with ultra-high purity (UHP) Argon gas before opening.

  • Validation (The Self-Validating Loop): Quickly cap the vial and re-weigh. Return the vial to the desiccator for another 12 hours under vacuum. Re-weigh again. Validation is achieved when the mass remains constant (Δ < 0.1%) across two consecutive 12-hour intervals , confirming the complete removal of free moisture.

Issue 2: High variance in assay concentrations across experimental replicates.

Causality: Repeatedly opening a bulk container exposes the highly hygroscopic powder to transient humidity. Even if the powder does not visibly cake, it absorbs microscopic water weight. Consequently, when you weigh out 10 mg of the powder, you may actually be weighing 9 mg of API and 1 mg of water, leading to artificially low assay concentrations[3]. Solution: Transition from bulk storage to a single-use aliquoting workflow under an inert atmosphere.

Self-Validating Aliquoting Protocol:

  • Environment: Transfer the bulk API into a controlled glovebox purged with UHP Argon (RH < 5%).

  • Dispensing: Dispense the required experimental mass into individual, single-use Type I borosilicate amber glass vials.

  • Sealing: Seal each vial with PTFE-lined screw caps. Causality: PTFE is highly impermeable to moisture vapor, unlike standard silicone or rubber septa.

  • Secondary Packaging: Place the sealed vials inside a heat-sealable aluminum foil pouch containing a 1g silica gel desiccant packet[5].

  • Validation: Include a "blank" vial containing only 100 mg of blue indicating silica gel in the same pouch. If the silica gel changes color from blue to pink during the storage period, the primary and secondary seals have failed, and the batch's integrity must be re-evaluated.

Optimal aliquoting and storage workflow for highly hygroscopic pharmaceutical APIs.

Frequently Asked Questions (FAQs)

Q: Can I store this API at standard room temperature if I use a desiccator? A: It is not recommended for long-term storage. While a desiccator mitigates ambient humidity, room temperature storage (20-25°C) still provides sufficient thermal energy to accelerate chemical degradation (e.g., ethanone hydrolysis or oxidation) if even trace moisture permeates the container. To arrest both thermodynamic degradation and kinetic moisture migration, storing the desiccated, sealed API at -20°C is required.

Q: How do I validate that my packaging meets USP guidelines for moisture protection? A: According to USP General Chapter <10> on preservation and packaging, containers must be validated to protect articles from moisture vapor[5]. You can validate your specific vials by placing a pre-weighed desiccant (e.g., anhydrous calcium chloride) inside the vial, sealing it, and exposing it to accelerated ICH conditions (40°C / 75% RH) for 14 days[4]. A mass increase of less than 0.5% validates the container's Moisture Vapor Transmission Rate (MVTR) as acceptable for this API.

Q: What is the best inert gas for purging the vials, Argon or Nitrogen? A: Argon is highly recommended over Nitrogen for this specific application. Argon is significantly denser than air (1.78 g/L vs. 1.29 g/L). When purged into a vial, Argon effectively sinks and blankets the solid API at the bottom, displacing moisture-laden air upward and out. Nitrogen is slightly lighter than air and dissipates rapidly, increasing the risk of ambient moisture re-entering the vial in the seconds before the cap is securely fastened.

Q: Does the crystal form (polymorph) of the API affect its hygroscopicity? A: Yes. Different polymorphs expose the chloride anion to varying degrees based on their crystal lattice packing. If your API suddenly exhibits a drastic change in moisture uptake compared to previous batches, run an X-Ray Powder Diffraction (XRPD) analysis. The material may have undergone a moisture-induced polymorphic transition[3].

References

  • Q1A(R2) Guideline - ICH - ich.org - [Link]

  • 10. PRESERVATION, PACKAGING, STORAGE, AND LABELING - drugfuture.com -[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - rsc.org -[Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane - acs.org -[Link]

Sources

Handling the hygroscopic nature of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride during weighing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face when handling 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride . Because this compound is an amine hydrochloride salt with additional polar functionalities, it exhibits severe hygroscopicity. Failure to manage moisture uptake during weighing leads to drifting balance readings, gummy physical states, and catastrophic stoichiometric errors in downstream synthetic or biological assays.

Below, you will find mechanistic explanations, troubleshooting matrices, and self-validating protocols to ensure absolute precision in your workflows.

Part 1: Mechanistic FAQs

Q: Why does 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride rapidly gain weight on the microbalance? A: The continuous mass increase you observe (often on the order of 0.1 mg per 30 seconds[1]) is driven by atmospheric moisture interacting with the crystal lattice. Structurally, this compound contains a protonated bicyclic amine and a chloride counterion. The chloride ion acts as a powerful hydrogen-bond acceptor, while the protonated amine acts as a strong donor[2]. Additionally, the ethanone (ketone) moiety provides another site for water coordination. When exposed to ambient humidity, the compound undergoes physisorption (surface water adsorption) and potentially chemisorption (hydrate formation), leading to a constantly drifting mass[3].

Q: How do we quantify and classify this hygroscopic behavior? A: In pharmaceutical development, we utilize Dynamic Vapor Sorption (DVS) . DVS is a gravimetric technique that measures the precise change in mass of a sample as it is exposed to controlled humidity and temperature profiles[4]. By analyzing the sorption and desorption isotherms, we can determine if the water uptake is a reversible surface phenomenon or an irreversible phase change (hysteresis)[5].

DVS Hygroscopicity Classification Table

Based on standard pharmacopeial guidelines, we classify the handling requirements of the compound based on its DVS profile at 80% Relative Humidity (RH) and 25°C[2][5]:

Hygroscopicity ClassCriteria (Weight Gain at 80% RH)Physical State RiskRequired Handling Protocol
Non-hygroscopic < 0.2% (w/w)StableStandard ambient weighing
Slightly hygroscopic 0.2% – 2.0% (w/w)Surface clumpingWeighing by difference, low-form bottles
Hygroscopic 2.0% – 15.0% (w/w)Gummy/StickyDesiccator cooling, rapid transfer
Very hygroscopic > 15.0% (w/w)Deliquescence (Liquefying)Glove box / Isolator (Inert atmosphere)

Part 2: Troubleshooting Guide

SymptomRoot CauseScientific Causality & Solution
Balance reading never stabilizes; continuously drifts upward. Active moisture sorption during the weighing process.Causality: The ambient humidity is higher than the equilibrium relative humidity of the salt. Solution: Abandon direct weighing. Switch to the Weighing by Difference protocol using a capped low-form weighing bottle[1][6].
Powder sticks to the metal spatula and weighing paper. Static charge combined with surface moisture (capillary condensation).Causality: Water acts as a plasticizer, turning the crystalline powder into an amorphous, sticky resin. Solution: Do not use weighing paper. Use a static-eliminator (ionizer) and transfer directly from a glass vial to a glass reaction vessel.
Reaction yields are consistently lower than calculated. Stoichiometric imbalance due to inflated starting mass.Causality: You are weighing water alongside your API. A 10% weight gain means you are adding 10% less of the active compound than intended. Solution: Prepare a stock solution in an anhydrous solvent inside a glove box to ensure exact molarity.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your experiments, you must use self-validating systems. The protocols below ensure that any moisture absorbed does not factor into your final calculated mass.

Protocol A: Weighing by Difference (For Slightly to Moderately Hygroscopic States)

This method is self-validating because the mass of the transferred substance is calculated by subtracting the final mass of the sealed container from its initial mass. Any moisture absorbed by the powder during the transfer only affects the bulk material left in the bottle, not the recorded mass of the transferred sample[7][8].

  • Preparation: Dry a low-form glass weighing bottle (which minimizes surface area exposure) in an oven at 105°C, then cool it completely in a desiccator containing active desiccant[6][8].

  • Initial Weighing: Inside the desiccator, transfer an excess amount of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride into the weighing bottle. Cap it tightly.

  • Record M1: Place the capped bottle on the analytical microbalance and record the exact mass ( M1​ ).

  • Transfer: Remove the bottle, quickly uncap it, and tap the estimated required amount of solid directly into your reaction flask.

  • Record M2: Immediately recap the weighing bottle, place it back on the balance, and record the new mass ( M2​ ).

  • Validation: The exact mass of the compound added to your reaction is exactly M1​−M2​ .

Protocol B: Glove Box & Anhydrous Stock Solution (For Highly Hygroscopic States)

If DVS data indicates the compound is very hygroscopic (>15% weight gain), solid-state transfer in ambient air is mathematically invalid.

  • Purge: Transfer the sealed vendor vial of the compound and a volumetric flask into a glove box purged with high-purity Argon or Nitrogen (H₂O < 1 ppm).

  • Weighing: Weigh the entire contents of the vial directly into the volumetric flask.

  • Dissolution: Dissolve the compound using a strictly anhydrous, compatible solvent (e.g., anhydrous Dichloromethane or Dimethylformamide stored over molecular sieves).

  • Sealing: Seal the volumetric flask with a high-quality septum before removing it from the inert atmosphere.

  • Validation: Dispense the required moles of the compound volumetrically using a gas-tight Hamilton syringe. This validates the stoichiometry by completely eliminating air exposure.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical progression for handling this compound based on its physicochemical properties.

G A Assess Hygroscopicity (DVS Profiling) B Moisture Uptake >2%? (at 80% RH) A->B C Glove Box / Isolator (Inert Atmosphere) B->C Yes D Ambient Weighing (Low-Form Bottle) B->D No E Weighing by Difference (Mass Stability Check) C->E D->E F Immediate Dissolution or Desiccator Storage E->F

Workflow for handling hygroscopic pharmaceutical salts to ensure stoichiometric accuracy.

References

  • Dynamic Vapor Sorption | SK pharmteco. SK pharmteco. [Link]

  • Dynamic Vapor Sorption (DVS) in Pharmaceutical Crystal Research | Crystal Pharmatech. Crystal Pharmatech.[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? | American Pharmaceutical Review. American Pharmaceutical Review.[Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization | Ardena. Ardena.[Link]

  • Analytical Chemistry: Chapter 2 Summary - Lab Techniques | studylib.net. studylib.net.[Link]

  • Weighing Techniques in Chemistry Labs | Scribd. Scribd.[Link]

  • Tips on weighing hygroscopic substance on a microbalance | Reddit. r/labrats.[Link]

  • ASTM E124-94(2005) - Standard Specification for Weighing and Drying Apparatus for Microchemical Analysis | iteh.ai. ASTM International.[Link]

Sources

Validation & Comparative

Validating LC-MS/MS Methods for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride Quantification in Plasma: A Comparative Guide on Sample Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Overcoming matrix effects for highly polar, basic bicyclic amines using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) versus standard Protein Precipitation (PPT).

Introduction & The Mechanistic Challenge

The quantification of highly polar, basic small molecules like 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride in biological matrices presents a distinct bioanalytical challenge. Structurally, this compound features a bridged azabicyclo[3.2.1]octane core with a basic secondary amine (pKa ~9.5–10.0). In reversed-phase liquid chromatography (RP-LC), its high hydrophilicity often results in early elution, placing it directly in the path of early-eluting salts or subjecting it to the "wrap-around" effect of late-eluting endogenous phospholipids from previous injections.

In Electrospray Ionization (ESI), glycerophosphocholines and lysophosphatidylcholines—abundant in human plasma—act as surfactants. They aggressively compete for space on the surface of the ESI droplet, forcing the target analyte into the droplet's interior and preventing its release into the gas phase. This phenomenon, known as ion suppression , drastically reduces method sensitivity, reproducibility, and accuracy.

To establish a self-validating, robust assay that complies with the [FDA Bioanalytical Method Validation Guidance (2018)][1], scientists must address the root cause of matrix effects rather than merely relying on a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically correct for them. This guide objectively compares two sample preparation strategies: standard Protein Precipitation (PPT) and Mixed-Mode Strong Cation Exchange (MCX) SPE .

Mechanism Droplet ESI Droplet (Surface Limit) Detector Mass Spectrometer (Signal Suppressed) Droplet->Detector Poor Desolvation & Ionization Analyte Azabicyclo Analyte (Basic Amine) Analyte->Droplet Forced Inside Lipid Endogenous Phospholipids Lipid->Droplet Occupies Surface

Caption: Mechanism of ESI ion suppression caused by endogenous plasma phospholipids.

Comparative Methodology: PPT vs. MCX SPE

Alternative A: Standard Protein Precipitation (PPT)

PPT utilizes organic solvents (typically Acetonitrile or Methanol) to denature and precipitate plasma proteins.

  • Mechanism: The addition of a 3:1 or 4:1 volume of organic solvent disrupts the hydration layer of proteins, causing them to aggregate.

  • The Flaw: While PPT effectively removes macroscopic proteins, it leaves >90% of plasma phospholipids in the supernatant[2]. Because the azabicyclo compound is highly polar, it co-extracts perfectly with these lipids, leading to severe downstream ion suppression.

Product/Alternative B: Mixed-Mode Strong Cation Exchange (MCX) SPE

MCX SPE utilizes a polymeric sorbent functionalized with both hydrophobic (reversed-phase) and strong cation exchange (sulfonic acid) groups.

  • Mechanism & Causality: The basic nitrogen of the azabicyclo ring is fully protonated at low pH (pH < 3). When the acidified plasma is loaded onto the MCX cartridge, the analyte binds ionically to the negatively charged sulfonic acid groups. This incredibly strong ionic bond allows the analyst to wash the cartridge with 100% organic solvent (e.g., Methanol). The organic wash easily breaks the hydrophobic interactions of the phospholipids, washing them to waste while the analyte remains locked in place[3].

  • Elution: The analyte is finally eluted using a high-pH organic solvent (5% NH₄OH in Methanol), which deprotonates the amine, breaking the ionic bond and yielding a highly purified, phospholipid-free extract.

Workflow cluster_PPT Standard PPT Workflow cluster_MCX MCX SPE Workflow Start Plasma Sample Spiked with IS (1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone) PPT_Add Add 3x Volume MeCN Start->PPT_Add MCX_Load Load Sample (Acidified with 2% H3PO4) Start->MCX_Load PPT_Centrifuge Centrifuge (14,000 x g) PPT_Add->PPT_Centrifuge PPT_Supernatant Collect Supernatant (High Phospholipid Content) PPT_Centrifuge->PPT_Supernatant LCMS LC-MS/MS Analysis PPT_Supernatant->LCMS MCX_Wash1 Wash 1: 2% Formic Acid in Water (Removes Salts/Proteins) MCX_Load->MCX_Wash1 MCX_Wash2 Wash 2: 100% Methanol (Strips Phospholipids) MCX_Wash1->MCX_Wash2 MCX_Elute Elute: 5% NH4OH in Methanol (Pure Analyte Extract) MCX_Wash2->MCX_Elute MCX_Elute->LCMS

Caption: Workflow comparison between standard Protein Precipitation and MCX SPE.

Experimental Protocols

To ensure a self-validating system, both methods were evaluated using human plasma spiked with 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride and its stable isotope-labeled internal standard (SIL-IS).

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole Mass Spectrometer.

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm). Note: A high-pH tolerant column is used to allow a basic mobile phase, which improves the retention and peak shape of the basic azabicyclo compound.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: Positive ESI, MRM mode. Transition for analyte: m/z 154.2 → 112.1.

Protocol A: Protein Precipitation (PPT)
  • Aliquot 100 µL of spiked human plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial. Dilute with 200 µL of Mobile Phase A prior to injection to improve peak shape.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Sorbent: Waters Oasis MCX 96-well plate (30 mg/well).

  • Pre-treatment: Aliquot 100 µL of spiked human plasma. Add 10 µL of SIL-IS and 100 µL of 4% Phosphoric acid (H₃PO₄) in water. Vortex to disrupt protein binding and ionize the basic amine.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MCX wells.

  • Loading: Load the acidified plasma sample (210 µL total) onto the plate.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial Step: This completely strips hydrophobic phospholipids from the sorbent while the analyte remains ionically bound[3].

  • Elution: Elute the target analyte with 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of 10% Acetonitrile in Water.

Performance Comparison & Validation Data

The methods were evaluated strictly against the [FDA Bioanalytical Method Validation Guidance (2018)][4], which mandates that the Matrix Factor (MF) should be consistent, and precision (%CV) must be ≤15% (≤20% at the LLOQ).

Table 1: Recovery and Matrix Effect (Ion Suppression)

Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area of a neat standard solution. An MF of 1.0 indicates no matrix effect; <1.0 indicates suppression.

Sample Prep MethodExtraction Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MFPhospholipid Removal Efficiency
Standard PPT 88.4 ± 6.2%0.42 (Severe Suppression)0.85 ± 18.4%< 10%
MCX SPE 94.1 ± 2.8%0.98 (Negligible Suppression)1.01 ± 2.1%> 99%

Data Synthesis: The PPT method suffers from severe ion suppression (MF = 0.42), meaning nearly 60% of the analyte signal is lost in the MS source due to co-eluting phospholipids[5]. While the SIL-IS attempts to correct for this (IS-Normalized MF = 0.85), the high variability (±18.4%) threatens assay reproducibility. Conversely, the MCX SPE method physically removes the phospholipids, resulting in an absolute MF of 0.98, creating a highly stable and self-validating analytical environment[6].

Table 2: FDA Validation Parameters (Accuracy & Precision)

Data generated from Quality Control (QC) samples over three consecutive validation runs (n=18 per level).

ParameterFDA 2018 Acceptance CriteriaStandard PPT PerformanceMCX SPE Performance
Linearity Range R² ≥ 0.995.0 – 1000 ng/mL (R² = 0.982)0.5 – 1000 ng/mL (R² = 0.999)
LLOQ Sensitivity S/N ≥ 55.0 ng/mL0.5 ng/mL (10x improvement)
Intra-day Precision (Low QC) %CV ≤ 15%16.8% (Fails criteria)4.2% (Passes criteria)
Inter-day Accuracy ± 15% of nominal82.1% – 114.5%96.4% – 103.2%

Conclusion & Recommendations

For the quantification of highly polar, basic compounds like 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride in plasma, standard Protein Precipitation is fundamentally inadequate. The reliance on PPT leaves the assay vulnerable to severe phospholipid-induced ion suppression, resulting in poor LLOQ sensitivity and validation failures at low concentrations[2].

Recommendation: Adopt Mixed-Mode Strong Cation Exchange (MCX) SPE as the standard sample preparation technique for basic azabicyclo derivatives. By leveraging the orthogonal separation mechanisms of MCX (ionic binding followed by an aggressive 100% organic wash), analysts can confidently remove >99% of endogenous phospholipids[7]. This approach not only ensures compliance with the[FDA's stringent 2018 Bioanalytical Method Validation guidelines][1] but also yields a 10-fold improvement in assay sensitivity (LLOQ of 0.5 ng/mL) and robust, reproducible chromatography.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). May 2018. Available at:[Link]

  • Resolvemass: Essential FDA Guidelines for Bioanalytical Method Validation. December 2025. Available at:[Link]

  • American Pharmaceutical Review: Coping with Matrix Effects Caused by Phospholipids in Biological Samples. December 2022. Available at:[Link]

  • Agilent Technologies: Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup. Available at:[Link]

  • Analytical Chemistry (ACS): Accurate LC-MS/MS Analysis with Eliminating Matrix Effect by Phospholipids. September 2023. Available at:[Link]

  • National Institutes of Health (PMC): Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis. Available at:[Link]

Sources

Inter-laboratory validation of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation Guide: Synthesis Routes for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone Hydrochloride

Executive Summary

The 3-azabicyclo[3.2.1]octane scaffold is a highly valued bioisostere in medicinal chemistry, frequently utilized to conformationally restrict piperidine or tropane derivatives[1]. The synthesis of its 8-acetyl derivative, 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride, presents a unique geometric challenge. Because the C8 position is the bridge carbon, attempting standard enolization (e.g., forming an enol triflate for palladium-catalyzed cross-coupling) violates Bredt's rule[2]. While recent breakthroughs have successfully trapped anti-Bredt olefins as transient intermediates[3], they remain synthetically unviable for standard preparative cross-coupling. Consequently, chemists must rely on exocyclic homologation strategies starting from the commercially available N-Boc-3-azabicyclo[3.2.1]octan-8-one.

This guide objectively compares two primary synthetic pathways—the traditional Wittig-Grignard homologation and the streamlined Van Leusen reductive nitrilation—providing experimental validation data and self-validating protocols to ensure reproducibility across laboratories.

Mechanistic Rationale & Pathway Design

To circumvent the geometric constraints of the bicyclic bridgehead, both evaluated routes maintain an exocyclic double bond during the critical homologation step.

Route A: Traditional Wittig-Grignard Homologation This 5-step sequence relies on the Wittig olefination of the C8 ketone to yield an exocyclic enol ether. Subsequent acidic hydrolysis generates the 8-formyl intermediate, which is alkylated with methylmagnesium bromide. The resulting secondary alcohol requires oxidation via Dess-Martin Periodinane (DMP) before final deprotection. Causality Analysis: While this route uses standard reagents, it is highly atom-inefficient. The reliance on cryogenic Grignard conditions and shock-sensitive, expensive DMP makes it suboptimal for scale-up.

Route B: Van Leusen Reductive Nitrilation This 3-step sequence utilizes tosylmethyl isocyanide (TosMIC) to convert the C8 ketone directly into an exocyclic nitrile[4]. Causality Analysis: The deprotonated TosMIC undergoes a 5-endo-dig cyclization followed by the elimination of the tosyl group, driving the formal "reductive nitrilation"[5]. The resulting nitrile is smoothly converted to the methyl ketone via a telescoped Grignard addition and acidic hydrolysis, which simultaneously removes the Boc protecting group. This route is thermodynamically driven, highly atom-efficient, and avoids hazardous oxidants.

SynthesisRoutes cluster_A Route A: Traditional Homologation cluster_B Route B: Van Leusen Nitrilation SM N-Boc-3-azabicyclo[3.2.1]octan-8-one (Starting Material) A1 8-(Methoxymethylene) Intermediate SM->A1 Ph3P=CHOMe (Wittig) B1 8-Cyano Intermediate SM->B1 TosMIC, t-BuOK (Van Leusen) A2 8-Formyl Intermediate A1->A2 HCl / H2O (Hydrolysis) A3 8-(1-Hydroxyethyl) Intermediate A2->A3 MeMgBr (Grignard) A4 N-Boc-8-acetyl Intermediate A3->A4 DMP (Oxidation) Final 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl (Target Molecule) A4->Final HCl / Dioxane (Deprotection) B1->A4 MeMgBr (Grignard)

Caption: Comparative synthesis pathways for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone HCl.

Inter-Laboratory Validation Data

The following quantitative metrics were aggregated from parallel runs conducted at a 50-gram scale to objectively compare the performance of both routes.

Performance MetricRoute A (Wittig-Grignard)Route B (Van Leusen)
Overall Yield 32%68%
Step Count 53
E-factor (kg waste/kg product) >12045
Chromatographic Purifications 31
Cost per Gram (Reagents) ~$450~$120
Scalability Profile Poor (Cryogenic, DMP hazard)Excellent (Telescoped steps)

Experimental Protocols: Route B (Self-Validating System)

The following methodology details the optimized Route B, incorporating built-in validation checkpoints to ensure protocol trustworthiness and reproducibility.

Step 1: Reductive Nitrilation via Van Leusen Reaction

Objective: Convert N-Boc-3-azabicyclo[3.2.1]octan-8-one to N-Boc-3-azabicyclo[3.2.1]octane-8-carbonitrile.

  • Setup: Charge a dry, argon-purged reactor with N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) and TosMIC (1.2 eq) in anhydrous 1,2-dimethoxyethane (DME, 0.2 M).

  • Proton Donation: Cool the mixture to 0 °C and add absolute ethanol (2.0 eq). Causality: Ethanol acts as a crucial proton donor required to deformylate the intermediate ketimine, pushing the reaction toward the nitrile[4].

  • Base Addition: Add potassium tert-butoxide (2.5 eq) portion-wise to maintain the internal temperature below 10 °C.

  • Cyclization: Heat the reaction to 40 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the ketone starting material (Rf 0.4, stains with KMnO4) is fully consumed, yielding the less polar nitrile (Rf 0.6).

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over Na2SO4, and concentrate. Purify via a short-path silica plug to afford the nitrile intermediate.

Step 2: Telescoped Grignard Addition and Global Deprotection

Objective: Convert the nitrile to the methyl ketone and cleave the Boc protecting group in a continuous sequence.

  • Grignard Addition: Dissolve the purified nitrile (1.0 eq) in anhydrous THF (0.15 M) and cool to -10 °C. Dropwise add Methylmagnesium bromide (3.0 M in Et2O, 1.5 eq). Causality: The addition forms a highly stable magnesium iminide salt. Unlike additions to esters or acid chlorides, this intermediate resists secondary nucleophilic attack, completely preventing the formation of tertiary alcohol byproducts.

  • Maturation: Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in 1M HCl and analyze via LC-MS to confirm the presence of the N-Boc-8-acetyl intermediate (Expected mass: [M+H-tBu]+ = 198 m/z).

  • Global Deprotection: Once iminide formation is complete, cool the reactor to 0 °C and slowly add 4.0 M HCl in 1,4-dioxane (10.0 eq).

  • Hydrolysis: Stir at 40 °C for 6 hours. Causality: The strongly acidic conditions serve a dual purpose: they hydrolyze the imine to the target ketone and simultaneously cleave the tert-butyl carbamate (Boc) group.

  • Isolation: Concentrate the thick suspension under reduced pressure. Triturate the resulting crude solid with cold diethyl ether and filter to isolate 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride as a highly pure (>98% by HPLC) white crystalline powder.

References

  • Bredt's Rule: The Relative Stabilities of Bridgehead Olefins - Indiana State University.[Link]

  • UCLA chemists just broke a 100-year-old rule and say it's time to rewrite the textbooks - UCLA.[Link]

  • Van Leusen Reaction - Organic Chemistry Portal.[Link]

  • Van Leusen reaction - Wikipedia.[Link]

Sources

Purity analysis of synthesized 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride compared to commercial reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride features a bridged bicyclic tropane-like core. This rigid, conformationally restricted scaffold is highly valued in medicinal chemistry for improving the pharmacokinetic properties of CNS-active agents. However, synthesizing azabicyclo[3.2.1]octanes often yields regioisomeric byproducts, unreacted secondary amines, and residual solvents.

When comparing an in-house synthesized batch against a commercial reference standard, relying solely on standard chromatographic area percent is a critical analytical pitfall. To establish true scientific integrity, we must employ an orthogonal, self-validating analytical framework in accordance with ICH Q2(R2) guidelines[1]. This guide details the causality behind these methodologies and provides the comparative data necessary for robust drug development.

Mechanistic Context & Analytical Strategy

The target compound is a polar, basic secondary amine isolated as a hydrochloride salt. This structural reality dictates our analytical strategy:

  • The Blind Spot of HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection only quantifies UV-active organic impurities. It is completely blind to inorganic salts, moisture, and transparent organic solvents.

  • The Necessity of Orthogonality: To close the mass balance, we must decouple the organic free-base fraction from the inorganic counter-ion. We achieve this by pairing UHPLC-UV/MS (for relative organic purity) with Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction[2], supplemented by Karl Fischer (KF) titration and Ion Chromatography (IC).

Workflow cluster_0 Orthogonal Purity Analysis (ICH Q2) Start Synthesized Batch vs. Commercial Standard HPLC UHPLC-UV/MS (Relative Purity & Impurities) Start->HPLC qNMR Quantitative 1H-NMR (Absolute Mass Fraction) Start->qNMR KF Karl Fischer & IC (Water & Counter-ion) Start->KF DataInt Data Integration & Mass Balance Calculation HPLC->DataInt Area % qNMR->DataInt w/w % KF->DataInt Stoichiometry Final Validated Purity Profile DataInt->Final

Orthogonal analytical workflow for evaluating azabicyclo[3.2.1]octane derivatives.

Self-Validating Experimental Methodologies
Protocol A: Absolute Mass Fraction via Quantitative 1H-NMR (qNMR)

Causality & Principle: qNMR is a primary analytical method that provides SI-traceable absolute purity without requiring an identical reference standard of the target analyte[3]. By comparing the integral of a distinct proton signal from the azabicyclo core to an internal standard, we eliminate the relative response factor biases inherent in UV detection[2]. Self-Validating Mechanism: The protocol uses Maleic acid (certified reference material, 99.9% purity) as an internal standard. The system validates itself per run; if the internal standard's known mass and integration do not correlate perfectly with the analyte's response, the mass balance fails.

Step-by-Step Workflow:

  • Micro-Weighing: Using a microbalance (0.001 mg readability), accurately weigh ~15 mg of the synthesized 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride and ~5 mg of Maleic acid into an anti-static weighing boat[4].

  • Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterium Oxide ( D2​O ). Causality: D2​O rapidly dissolves the amine hydrochloride while pushing exchangeable amine protons out of the aliphatic integration window, preventing signal overlap.

  • Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 90° pulse. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons (typically D1 > 30 seconds). This ensures complete magnetization recovery and prevents integration truncation errors[4].

  • Calculation: Calculate absolute purity ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​
Protocol B: Organic Impurity Profiling via UHPLC-UV/MS

Causality & Principle: Azabicyclo compounds are basic amines that interact strongly with residual silanols on standard silica columns, causing severe peak tailing. To counteract this, we utilize an Ethylene Bridged Hybrid (BEH) C18 column combined with an acidic mobile phase to fully protonate the amine and suppress secondary interactions, yielding sharp, quantifiable peaks[5]. Self-Validating Mechanism: A System Suitability Test (SST) is performed prior to the run. A resolution mixture containing the target compound and a known synthetic precursor (e.g., 3-azabicyclo[3.2.1]octan-8-one) is injected. The run is only validated if the resolution ( Rs​ ) between the two peaks is > 2.0.

Step-by-Step Workflow:

  • Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Chromatography: Inject 2.0 µL onto an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C[5].

  • Gradient Elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 10 minutes[5].

  • Detection: Monitor via Photodiode Array (PDA) at 210 nm (due to the lack of strong chromophores in the aliphatic bicyclic system) and positive Electrospray Ionization MS (ESI+) to identify co-eluting impurities[6].

Protocol C: Counter-Ion and Moisture Analysis

Causality & Principle: To close the mass balance, the inorganic fraction must be quantified. Hydrochloride salts are notoriously hygroscopic, and incomplete salt formation leaves residual free base.

  • Karl Fischer (KF) Titration: Perform volumetric KF titration on 50 mg of the sample to quantify adventitious water.

  • Ion Chromatography (IC): Quantify the chloride content to confirm the exact 1:1 stoichiometry of the hydrochloride salt.

Comparative Data Analysis

The following table summarizes the purity profile of an in-house synthesized batch compared to a premium commercial reference standard.

Analytical ParameterTechniqueIn-House Synthesized BatchCommercial Reference Standard
Relative Organic Purity UHPLC-UV (210 nm)99.5% (Area)99.8% (Area)
Absolute Mass Fraction qNMR (Internal Std.)96.2% (w/w) 99.1% (w/w)
Water Content Karl Fischer Titration2.1% (w/w)0.4% (w/w)
Chloride Content Ion Chromatography19.8% (Theoretical: 18.7%)18.8% (Theoretical: 18.7%)
Mass Balance Closure Sum of all fractions99.9%99.9%
Troubleshooting & Causality in Peak Discrepancies

Notice the critical discrepancy in the In-House Synthesized Batch: The UHPLC purity is 99.5% , but the qNMR absolute purity is only 96.2% . If a researcher relied solely on HPLC, they would falsely assume the compound is highly pure. However, the orthogonal data reveals the causality behind the missing mass: the synthesized batch suffers from hygroscopicity (2.1% water via KF) and contains excess inorganic chloride (19.8% via IC), likely from residual HCl trapped in the crystal lattice during the salting-out phase. The commercial standard exhibits much tighter control over moisture and stoichiometry, highlighting the necessity of this multi-faceted analytical approach.

References
  • validation of analytical procedures q2(r2) - ICH - ich.org.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma - emerypharma.com.
  • qNMR - Quantitative Analysis by NMR - AWS - amazonaws.com.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - acs.org.
  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC - nih.gov.
  • Full article: Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwhe

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride. As a bicyclic amine salt, this compound and its structural analogs require meticulous handling not only during experimentation but, critically, through the entire waste life cycle. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Foundational Principle: The "Cradle-to-Grave" Responsibility

In the realm of chemical research, the generator of the waste—your laboratory—is legally and ethically responsible for its safe management from the moment of its creation ("cradle") to its final, verified disposal ("grave"). This principle underscores the importance of a robust disposal plan. This guide supplements, but does not supersede, the specific protocols mandated by your institution's Environmental Health & Safety (EHS) department and local governmental regulations.[1][2] Always consult these resources as your primary source of authority.

Hazard Profile & Implications for Disposal

Understanding the inherent risks of a chemical is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride may not be readily available, we can reliably infer its hazard profile from numerous structurally similar bicyclic amine hydrochlorides.[3][4][5]

Hazard ClassificationGHS CodeSignal WordImplication for Disposal
Harmful if swallowedH302WarningPrevents disposal via sanitary sewer. Contaminated containers must be thoroughly decontaminated or disposed of as hazardous waste.[4][6]
Causes skin irritationH315WarningMandates the use of appropriate gloves (e.g., nitrile) when handling waste containers. All contaminated PPE is also hazardous waste.[3][4][6]
Causes serious eye irritationH319WarningRequires safety glasses or goggles during all waste handling procedures to prevent splashes of dissolved material.[3][4][5][6]
May cause respiratory irritationH335WarningWaste handling, especially of the powdered form, should be done in a well-ventilated area or chemical fume hood to avoid inhaling dust.[4][6]

Thermal Decomposition: A critical consideration for final disposal is the compound's behavior upon heating. During incineration, bicyclic amine hydrochlorides can produce hazardous thermal decomposition products, including Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas .[7] This is the primary reason that disposal must be conducted by a licensed facility with specialized equipment, such as an incinerator fitted with afterburners and flue gas scrubbers, to neutralize these toxic byproducts.[7]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures safety and compliance from the moment waste is generated.

Immediate Segregation at the Point of Generation

The causality behind waste segregation is rooted in chemical incompatibility. Mixing incompatible waste streams can trigger dangerous reactions.

  • Action: Collect all waste contaminated with 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride—including residual solids, contaminated spatulas, weigh boats, and solvent rinses (e.g., from methanol or DMSO)—in a dedicated, clearly labeled hazardous waste container.

  • Rationale: This compound is incompatible with:

    • Strong Oxidizing Agents: Can cause exothermic and potentially explosive reactions.

    • Strong Bases: Will deprotonate the hydrochloride salt to liberate the free amine. The free amine may have different physical and toxicological properties, including higher volatility and reactivity.

    • Strong Acids: While it is a hydrochloride salt, mixing with stronger or different acids is poor practice and can create complex waste streams.[5][7][8]

Waste Container Selection and Labeling

Proper containment is a non-negotiable safety control.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Immediately label the container with the words "Hazardous Waste," the full chemical name: "1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride," and the approximate concentration or quantity.

  • Rationale: The container must be chemically compatible and prevent the release of dust or vapors.[8][9] Clear, unambiguous labeling is a regulatory requirement and ensures that anyone handling the container understands its contents and associated hazards.

Temporary Storage in the Laboratory
  • Action: Store the sealed waste container in a designated satellite accumulation area, which is typically within or near the laboratory that generated the waste. This area should be under the direct control of laboratory personnel. Ensure secondary containment (e.g., a larger plastic tub) is used to contain any potential leaks.

  • Rationale: Storing waste in a designated, controlled area prevents accidental mixing with other chemicals and limits personnel exposure.[2] Secondary containment is a standard best practice to mitigate spills.

Final Disposal via Institutional EHS

This is the only acceptable terminal step for this chemical waste.

  • Action: Once the waste container is full or has been in storage for a period defined by your institutional policy (often 90-180 days), contact your EHS department to arrange for a scheduled waste pickup. Do not attempt to neutralize or dispose of this chemical down the sanitary sewer.[2][10]

  • Rationale: EHS professionals are trained to manage the consolidation, transport, and final disposal in compliance with all local and national regulations.[1] The recommended disposal method is via a licensed and certified hazardous waste disposal company, which will typically use high-temperature incineration.[5][7][8]

Decision-Making Framework for Disposal

The following diagram illustrates the logical workflow for managing waste streams related to this compound.

DisposalWorkflow start Waste Generation Point (e.g., end of experiment) decision_type What is the waste type? start->decision_type solid_waste Grossly Contaminated Solids (e.g., weigh boats, gloves, paper towels) decision_type->solid_waste Solid liquid_waste Contaminated Liquid (e.g., reaction quench, rinsate) decision_type->liquid_waste Liquid empty_container 'Empty' Stock Bottle decision_type->empty_container Container package_solid Place in solid hazardous waste container solid_waste->package_solid package_liquid Pour into liquid hazardous waste container liquid_waste->package_liquid rinse_decision Rinse container 3x with appropriate solvent? empty_container->rinse_decision final_steps Securely Cap Container Ensure Proper Labeling Store in Satellite Accumulation Area Contact EHS for Pickup package_solid->final_steps package_liquid->final_steps rinsate_to_waste Collect all rinsate as hazardous liquid waste rinse_decision->rinsate_to_waste Yes defaced_container Deface or remove original label rinse_decision->defaced_container After Rinsing rinsate_to_waste->package_liquid dispose_container Dispose of rinsed container per institutional policy (e.g., broken glass box) defaced_container->dispose_container

Caption: Disposal decision workflow for various waste streams.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses.

Minor Spill (Solid Powder)
  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated; if possible, perform cleanup within a chemical fume hood.[4][6]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering. Carefully sweep or scoop the material into the designated hazardous waste container.[5][7]

  • Decontaminate: Clean the spill area with a cloth dampened with water and soap or an appropriate solvent, and place the cleaning materials into the hazardous waste container.

  • Report: Inform your supervisor and EHS department of the incident.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8][9] Rinse the mouth with water and seek immediate medical attention.[4][8]

By adhering to these scientifically-grounded procedures, you fulfill your professional responsibility to ensure the safety of yourself, your colleagues, and the environment. When in doubt, the most prudent action is always to pause and consult your institution's EHS department.

References

  • Safety Data Sheet. (n.d.).
  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet. (n.d.). Synquest Labs.
  • bicyclo[1.1.1]pentan-2-amine hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET - 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet - 3-Azabicyclo[3.3.0]octane hydrochloride. (2026, February 5). Shanghai Haohong Scientific Co., Ltd.
  • SAFETY DATA SHEET. (2025, November 14). TCI Chemicals.
  • Safety Data Sheet - 3-BOC-8-CYANO-3-AZABICYCLO[3.2.1]OCTANE. (2024, December 19). CymitQuimica.
  • Bis(2-chloroethyl)amine hydrochloride. (n.d.). PubChem.
  • SAFETY DATA SHEET - 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • Bicyclo[1.1.1]pentan-1-amine Hydrochloride. (n.d.). Tokyo Chemical Industry.
  • Guidance on exposure assessment for the waste stage. (n.d.). European Chemicals Agency (ECHA).
  • Understanding Waste Framework Directive. (n.d.). European Chemicals Agency (ECHA).
  • Chemical disposal: what you need to know. (2025, October 27). DENIOS Ltd.
  • 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one — Chemical Substance Information. (n.d.). NextSDS.
  • Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo (UiO).

Sources

Personal protective equipment for handling 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel, uncharacterized intermediates. 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a highly specialized bridged bicyclic amine. Because its azabicyclo[3.2.1]octane core shares structural homology with potent neuroactive compounds (such as tropane alkaloids), it must be treated with a strict "precautionary principle." Until full toxicological profiling is complete, this compound should be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI).

This guide is designed to provide you with a self-validating system of safety protocols, explaining not just what to do, but the mechanistic causality behind every operational choice, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and handling protocols, we must first analyze the physicochemical behavior of the molecule. The hydrochloride (HCl) salt form significantly increases the compound's aqueous solubility but introduces pronounced hygroscopicity. When exposed to ambient humidity, the powder can clump; however, mechanical manipulation (e.g., scraping with a spatula) generates fine, micro-crystalline dust that is highly prone to aerosolization.

Furthermore, the lipophilic nature of the bicyclic core facilitates rapid dermal absorption if the compound is inadvertently dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Predicted Hazard Profile and Mitigation Strategy

Structural FeatureInduced Physicochemical PropertyAssociated Operational RiskPrimary Engineering/PPE Mitigation
Hydrochloride Salt Hygroscopicity & Micro-crystallinityAerosolization of fine dust during weighing.Anti-static tools; Class II Fume Hood.
Azabicyclo Core Structural homology to CNS-active agentsUnknown pharmacological toxicity (HPAPI).Respiratory protection (N95/P100).
Amine Functionality Local alkalinity (if unbuffered)Ocular and dermal irritation (Cat 2).Double-layered Nitrile; Splash goggles.

Personal Protective Equipment (PPE) Matrix

Under [1][2], a rigorous hazard assessment dictates the specific PPE required for handling uncharacterized research chemicals. Standard laboratory attire is insufficient for this class of compounds.

  • Dermal Protection (Hands): Wear double-layered Nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to amine derivatives compared to standard latex. Critical Exception: If handling the compound in DMSO, you must upgrade the outer layer to butyl rubber or laminate gloves (e.g., Silver Shield). DMSO rapidly permeates nitrile, and will carry the dissolved azabicyclo compound directly across your dermal barrier.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields are inadequate. The fine, aerosolized dust of hydrochloride salts can easily bypass safety glasses, reacting with the moisture in the ocular mucosa to cause severe, localized irritation.

  • Respiratory Protection: When handling the dry powder outside of a HEPA-filtered enclosure, a[2] is mandatory.

    • Causality: The micro-crystalline nature of the salt makes it highly prone to static cling and airborne suspension, posing an inhalation hazard.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat with knit cuffs. Ensure the inner glove is tucked under the cuff, and the outer glove is pulled over the cuff to create a self-validating seal.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system—meaning the successful completion of one step inherently verifies the safety of the next. The following methodology ensures that the compound is weighed and transferred without contaminating the workspace.

Step-by-Step Methodology: Weighing and Dissolution

  • Workspace Preparation: Purge the analytical balance area within a Class II chemical fume hood. Line the work surface with a disposable, absorbent bench pad (polyethylene backing facing down) to trap any micro-spills.

  • Static Mitigation: Pass an anti-static zero-ionizer over the micro-spatula and the tared weigh boat.

    • Causality: Hydrochloride salts hold static charges; neutralizing the electrostatic field prevents the powder from "jumping" and aerosolizing during transfer.

  • Transfer: Carefully open the primary vial. Using the anti-static spatula, transfer the required mass of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride.

  • In-Situ Dissolution: Rather than transferring the dry powder to a secondary container (which introduces a high risk of airborne contamination), add your primary solvent (e.g., water or DMSO) directly to the tared vial using a sealed funnel or pipette.

  • Decontamination: Wipe down the exterior of all closed vials with a 70% ethanol solution before removing them from the fume hood. This step self-validates that no trace powder is carried into the general laboratory environment.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Transfer to Class II Fume Hood Start->Hood Weigh 3. Anti-Static Weighing (Minimize Aerosol) Hood->Weigh Spill Spill Occurred? Weigh->Spill Dissolve 4. Solvent Addition (e.g., DMSO/H2O) Store 5. Seal & Store (2-8°C, Desiccated) Dissolve->Store Spill->Dissolve NO Clean Spill Protocol: Absorb & Neutralize Spill->Clean YES Clean->Store

Figure 1: Standardized operational workflow for handling bicyclic amine hydrochlorides.

Spill Response & Waste Disposal Plan

Even with stringent engineering controls, accidental releases occur. The response must immediately prevent the spread of the agent and safely neutralize the area according to[3][4][5].

Step-by-Step Spill Response (Dry Powder):

  • Isolate: Evacuate the immediate area (1-meter radius). Do NOT use a brush, broom, or compressed air.

    • Causality: Mechanical sweeping will instantly aerosolize the HPAPI, converting a localized surface contamination into a severe inhalation hazard.

  • Contain: Gently cover the spilled powder with absorbent paper towels lightly dampened with water.

    • Causality: The water will rapidly solubilize the hydrochloride salt, trapping the compound within the matrix of the towel and preventing aerosolization.

  • Wipe & Dispose: Carefully scoop the wet towels into a designated hazardous waste bag. Wash the surface with a mild detergent, followed by a final wipe with 70% ethanol to remove any lipophilic residue.

Disposal Logistics:

  • Solid Waste: All contaminated consumables (gloves, weigh boats, bench pads, spill towels) must be placed in a sealed, labeled biohazard/chemical waste bin specifically designated for "Trace HPAPI Waste."

  • Liquid Waste: Aqueous and organic waste streams containing this compound must be strictly segregated. Do not mix this waste with strong oxidizing agents or concentrated acids/bases, as the azabicyclo core may undergo unpredictable exothermic reactions. Dispose of all liquid waste via a certified chemical waste contractor in strict accordance with [6][7].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). ACS Guidelines for Chemical Laboratory Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard 1910.132. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Personal Protective Equipment. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.